GSA-10
Descripción
Propiedades
IUPAC Name |
propyl 4-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-3-5-6-9-16-28-21-11-8-7-10-20(21)23(29)22(25(28)31)24(30)27-19-14-12-18(13-15-19)26(32)33-17-4-2/h7-8,10-15,29H,3-6,9,16-17H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLUYYGRCGDKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300833-95-8 | |
| Record name | 300833-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to GSA-10: A Novel Smoothened Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSA-10, with the chemical name Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl)amino)benzoate, is a potent and novel small-molecule agonist of the Smoothened (Smo) receptor.[1] It operates through a non-canonical Hedgehog signaling pathway, demonstrating significant potential in promoting the differentiation of mesenchymal progenitor cells into osteoblasts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action.
Chemical Structure and Properties
This compound is a quinolinecarboxamide derivative. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl)amino)benzoate |
| Synonyms | GSA 10, 4-[[(1-Hexyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl)carbonyl]amino]-benzoic acid propyl ester |
| CAS Number | 300833-95-8 |
| Molecular Formula | C₂₆H₃₀N₂O₅ |
| Molecular Weight | 450.53 g/mol |
| SMILES String | CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | White to light brown powder/crystalline solid | Sigma-Aldrich, Cayman Chemical |
| Solubility | DMSO: 0.5 mg/mL (warmed), DMF: 1 mg/mL | Sigma-Aldrich, Cayman Chemical |
| Predicted pKa | Acidic: 6.8, Basic: 1.5 | In silico prediction |
| Predicted logP | 5.4 | In silico prediction |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | MedchemExpress |
Biological Activity and Mechanism of Action
This compound is a potent agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Unlike canonical Hh pathway activators, this compound functions through a non-canonical pathway. It has been shown to promote the differentiation of multipotent mesenchymal progenitor cells, such as C3H10T1/2 cells, into osteoblasts with an EC₅₀ of 1.2 µM.[2]
Non-Canonical Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway involves the binding of Hh ligands to the Patched (PTCH) receptor, which relieves the inhibition of Smo, leading to the activation of Gli transcription factors. This compound, however, activates Smo in a manner that is independent of the classical cyclopamine binding site and does not necessarily lead to Gli activation.[1] Instead, this compound-mediated Smo activation has been linked to the LKB1-AMPK signaling axis.[3][4]
Caption: this compound activates the Smoothened receptor, initiating a non-canonical signaling cascade through LKB1 and AMPK to promote osteoblast differentiation.
Experimental Protocols
Synthesis and Purification of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of similar quinolinecarboxamide derivatives can be adapted. The synthesis generally involves a multi-step process.
Caption: A plausible synthetic route for this compound involves the Gould-Jacobs reaction to form the quinoline core, followed by hydrolysis and amide coupling, and finally purification by HPLC.
Purification Protocol (General HPLC Method):
-
Column: A C18 reverse-phase HPLC column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Detection: UV detection at wavelengths such as 254 nm and 280 nm is generally suitable for aromatic compounds like this compound.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified product.
-
Purity Analysis: The purity of the final product should be assessed by analytical HPLC and characterized by mass spectrometry and NMR.
In Vitro Osteoblast Differentiation Assay
This protocol describes the induction and assessment of osteoblast differentiation in C3H10T1/2 mesenchymal stem cells treated with this compound.
Materials:
-
C3H10T1/2 cells
-
DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin (Growth Medium)
-
Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[5]
-
This compound stock solution in DMSO
-
Alkaline Phosphatase (ALP) assay kit (colorimetric or fluorometric)
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells in a 24-well plate at a density of 1 x 10⁴ cells/well in Growth Medium.
-
Induction of Differentiation: Once the cells reach confluence, replace the Growth Medium with Osteogenic Differentiation Medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
-
Alkaline Phosphatase (ALP) Activity Assay (Day 7):
-
Alizarin Red S Staining for Mineralization (Day 21):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the fixed cells with Alizarin Red S solution to visualize calcium deposits.[8]
-
Smoothened Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity of this compound to the Smoothened receptor.
Materials:
-
Cell membranes expressing the Smoothened receptor (e.g., from HEK293T cells overexpressing Smo).
-
Radioligand (e.g., [³H]-Cyclopamine or other suitable Smo antagonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Pharmacokinetics (ADME)
As of the current literature, there is no published experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, in silico predictive models can provide an initial assessment of its potential pharmacokinetic properties.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| Blood-Brain Barrier Penetration | Likely to penetrate |
| CYP450 2D6 Inhibition | Likely inhibitor |
| P-glycoprotein Substrate | Likely substrate |
Disclaimer: These are in silico predictions and require experimental validation.
Conclusion
This compound is a valuable research tool for studying the non-canonical Hedgehog signaling pathway and its role in cellular differentiation, particularly osteogenesis. Its unique mechanism of action as a Smoothened agonist that does not bind to the conventional cyclopamine site opens new avenues for therapeutic development in areas such as regenerative medicine and bone repair. Further research is warranted to fully elucidate its in vivo efficacy and pharmacokinetic profile.
References
- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncanonical Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous activation of LKB1/AMPK signaling induces G₁ arrest in cells with endogenous LKB1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
GSA-10: A Novel Modulator of the Hedgehog Signaling Pathway - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSA-10, a novel quinolinecarboxamide derivative, has been identified as a potent small-molecule positive modulator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Discovered through a pharmacophore-based virtual screening, this compound, with the chemical name propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido) benzoate, exhibits a unique mechanism of action, distinguishing it from previously characterized Smo agonists. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data, offering valuable insights for researchers in regenerative medicine and oncology.
Discovery of this compound
This compound was identified from a virtual screening of a commercial compound library based on a validated pharmacophoric model for Smo agonists. This model predicted ligands with specific hydrogen bond acceptor groups and hydrophobic regions necessary for Smo activation. This compound, one of the top-scoring compounds, was subsequently synthesized and biologically validated.
Synthesis of this compound
The synthesis of this compound, a quinoline-3-carboxamide derivative, can be achieved through a multi-step process. The following is a representative protocol based on established methods for analogous compounds.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
-
N-Alkylation of Isatoic Anhydride: Isatoic anhydride is reacted with 1-bromohexane in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to yield N-hexyl isatoic anhydride.
-
Ring Formation: The N-hexyl isatoic anhydride is then reacted with the sodium salt of diethyl malonate in a suitable solvent like ethanol. Subsequent heating and acidification lead to the formation of ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
Part 2: Amidation to form this compound
-
Acid Chloride Formation: The carboxylic acid from Part 1 is converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Coupling Reaction: The acid chloride is then reacted with propyl 4-aminobenzoate in the presence of a base (e.g., triethylamine or pyridine) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of this compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound is a potent agonist of the Smoothened receptor, promoting the differentiation of multipotent mesenchymal progenitor cells (C3H10T1/2) into osteoblasts.[1]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 1.2 µM | C3H10T1/2 cells (osteoblast differentiation) | [1] |
The osteogenic activity of this compound is inhibited by a range of Smo antagonists, highlighting its specificity.
| Antagonist | Inhibition Concentration | Reference |
| MRT-83 | Nanomolar range | |
| SANT-1 | Nanomolar range | |
| LDE225 | Nanomolar range | |
| M25 | Nanomolar range | |
| GDC-0449 | Micromolar range |
Notably, this compound's activity is not inhibited by cyclopamine and CUR61414, suggesting a distinct binding site on the Smo receptor.
Non-Canonical Hedgehog Signaling Pathway
This compound activates the Hedgehog pathway through a non-canonical mechanism that is independent of the primary cilium. This is a significant departure from canonical Smo agonists like SAG. Furthermore, the activity of this compound is strongly potentiated by forskolin and cholera toxin, agents that increase intracellular cyclic AMP (cAMP) levels. This suggests a novel mode of Smo regulation. This compound has been shown to activate the LKB1-AMPK signaling pathway downstream of Smoothened.
Experimental Protocols
C3H10T1/2 Cell Culture and Osteoblast Differentiation Assay
This protocol describes the induction of osteoblast differentiation in the murine mesenchymal progenitor cell line C3H10T1/2.
-
Cell Seeding: Plate C3H10T1/2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluency.
-
Differentiation Induction: Replace the growth medium with differentiation medium (DMEM supplemented with 5% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Compound Treatment: Add this compound or other test compounds at the desired concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 6 days, replacing the medium with freshly prepared differentiation medium and compounds every 2 days.
Alkaline Phosphatase (AP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric or chemiluminescent assay.
-
Cell Lysis: After the 6-day differentiation period, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Assay: Transfer the cell lysate to a new assay plate. Add a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the AP activity.
-
Normalization: Normalize the AP activity to the total protein concentration in each well, determined using a standard protein assay (e.g., BCA assay).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the osteogenic potential of this compound.
Conclusion
This compound represents a novel class of Smoothened agonists with a distinct mechanism of action. Its ability to promote osteoblast differentiation through a non-canonical, cilium-independent Hedgehog signaling pathway opens new avenues for research in regenerative medicine, particularly in the context of bone repair and regeneration. The detailed protocols and data presented in this whitepaper provide a valuable resource for scientists and researchers seeking to further investigate the therapeutic potential of this compound and other modulators of the Hedgehog pathway.
References
GSA-10: A Technical Guide to a Non-Canonical Smoothened Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSA-10 is a potent, small-molecule agonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Unlike canonical SMO agonists, this compound activates a non-canonical signaling cascade independent of Gli transcription factor activation, primarily through the LKB1-AMPK axis.[1][3] This unique mechanism of action has positioned this compound as a valuable tool for dissecting Hh signaling and as a potential therapeutic agent in regenerative medicine, particularly for promoting bone formation and modulating adipogenesis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction to this compound
This compound, a novel quinolinecarboxamide derivative, was identified through a pharmacophore-based virtual screen for SMO agonists.[4] It distinguishes itself from well-characterized SMO agonists like SAG by binding to a distinct site on the SMO receptor, a site not recognized by the classic antagonist cyclopamine.[4][5][6] This interaction initiates a non-canonical Hedgehog signaling pathway that does not involve the translocation of SMO to the primary cilium, a hallmark of canonical Hh pathway activation.[4][6] The downstream effects of this compound are cell-context dependent but have been most prominently characterized by the induction of osteogenic differentiation in mesenchymal progenitor cells and the inhibition of adipogenesis.[1][7]
Mechanism of Action: A Non-Canonical Pathway
This compound's activation of the Smoothened receptor bypasses the canonical Hedgehog signaling pathway that culminates in the activation of Gli transcription factors. Instead, this compound initiates a distinct signaling cascade involving the activation of Liver Kinase B1 (LKB1) and AMP-activated protein kinase (AMPK).[1][3]
Signaling Pathway Diagram
Caption: this compound activates a non-canonical SMO pathway via LKB1-AMPK.
Quantitative Data
The following tables summarize the available quantitative data for this compound's biological activity.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | C3H10T1/2 | Osteoblast Differentiation | 1.2 µM | [7] |
| Effective Concentration | C3H10T1/2 | Osteoblast Differentiation | 3 µM (for 6 days) | [7] |
| Effective Concentration | 3T3-L1 | Adipogenesis Inhibition | 10 µM (for 24 hours) | [7] |
Note: To date, a definitive binding affinity (Kd) for this compound to the Smoothened receptor has not been reported in publicly available literature.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.
Osteogenic Differentiation of C3H10T1/2 Cells
This protocol describes the induction of osteogenesis in the murine mesenchymal progenitor cell line C3H10T1/2, followed by the assessment of differentiation via alkaline phosphatase (ALP) activity.
Materials:
-
C3H10T1/2 cells
-
Growth Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate
-
This compound (stock solution in DMSO)
-
Alkaline Phosphatase (ALP) staining kit or a p-nitrophenyl phosphate (pNPP) based colorimetric assay
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells in 6-well plates at a density of 5 x 104 cells per well in Growth Medium.
-
Cell Growth: Culture the cells until they reach 100% confluency, changing the Growth Medium every 2 days.
-
Induction of Differentiation: Upon reaching confluency, replace the Growth Medium with Osteogenic Differentiation Medium.
-
This compound Treatment: Add this compound to the Osteogenic Differentiation Medium to a final concentration of 3 µM. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for 6 days, replacing the medium with fresh Osteogenic Differentiation Medium and this compound every 2 days.
-
Assessment of Differentiation (ALP Staining):
-
After 6 days, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.
-
Wash the cells again with PBS.
-
Stain for ALP activity according to the manufacturer's instructions of the chosen staining kit.
-
Visualize and document the results using a microscope.
-
-
Assessment of Differentiation (ALP Activity Assay):
-
After 6 days, lyse the cells and measure the ALP activity using a pNPP-based colorimetric assay, following the manufacturer's protocol.
-
Normalize the ALP activity to the total protein concentration in each sample.
-
Experimental Workflow: Osteogenic Differentiation
Caption: Workflow for this compound induced osteogenic differentiation of C3H10T1/2 cells.
Inhibition of Adipogenesis in 3T3-L1 Cells
This protocol details the method for assessing the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, quantified by Oil Red O staining.
Materials:
-
3T3-L1 cells
-
Growth Medium: DMEM with 10% calf serum
-
Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
24-well tissue culture plates
Procedure:
-
Cell Seeding and Growth: Seed 3T3-L1 cells in 24-well plates and grow to confluence in Growth Medium.
-
Post-Confluency Arrest: Maintain the cells in Growth Medium for 2 days after reaching confluency.
-
Induction of Adipogenesis: On Day 0, replace the Growth Medium with Differentiation Medium (MDI).
-
This compound Treatment: Add this compound to the Differentiation Medium to a final concentration of 10 µM. Include a vehicle control (DMSO) group.
-
Incubation and Media Changes:
-
On Day 2, replace the MDI medium (with or without this compound) with Insulin Medium.
-
On Day 4, and every 2 days thereafter, replace with fresh Insulin Medium.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
Typically between Day 8 and Day 10, when lipid droplets are abundant in the control group, wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 20 minutes.
-
Wash with water.
-
Visualize and photograph the stained lipid droplets.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate at approximately 510 nm.
-
Experimental Workflow: Adipogenesis Inhibition
Caption: Workflow for assessing this compound's inhibition of 3T3-L1 adipogenesis.
In Vivo Studies
While in vitro data strongly support the osteogenic potential of this compound, detailed in vivo studies in established animal models of osteogenesis or bone repair are not yet widely published in the public domain. Future research in this area is anticipated to elucidate the therapeutic potential of this compound in preclinical models of bone-related disorders.
Summary and Future Directions
This compound is a unique Smoothened agonist that activates a non-canonical Hedgehog signaling pathway, leading to the promotion of osteogenesis and inhibition of adipogenesis. Its distinct mechanism of action, which is independent of Gli-mediated transcription, makes it an invaluable research tool for exploring the diverse roles of Hedgehog signaling. For drug development professionals, this compound presents a novel therapeutic strategy for conditions requiring enhanced bone formation or the modulation of mesenchymal stem cell fate. Further investigation into its in vivo efficacy and safety profile, as well as the precise molecular interactions with the Smoothened receptor, will be critical for its translation into clinical applications.
This document is intended for research and informational purposes only. This compound is a research chemical and not for human consumption.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GSA 10 | ISB Server Wahoo [wahoo.cns.umass.edu]
- 7. medchemexpress.com [medchemexpress.com]
The Role of GSA-10 in the Hedgehog Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSA-10, a novel small-molecule modulator of the Hedgehog (Hh) signaling pathway. This compound, a quinolinecarboxamide derivative, has been identified as a potent agonist of the Smoothened (Smo) receptor, a key transducer of the Hh signal.[1][2][3] Unlike canonical Smo agonists, this compound acts on a distinct active site on the Smoothened receptor, offering a unique tool for dissecting the complexities of Hedgehog signaling and presenting potential therapeutic applications in regenerative medicine and oncology.[1][4]
Mechanism of Action
This compound functions as a positive modulator of the Smoothened receptor, promoting downstream signaling.[1] However, its mechanism deviates significantly from that of well-characterized Smo agonists like SAG.
Key characteristics of this compound's mechanism of action include:
-
Novel Binding Site: this compound does not bind to the classical cyclopamine-binding site on Smo.[1][4] This was demonstrated in competition assays where this compound failed to displace BODIPY-cyclopamine.[1] This indicates that this compound interacts with a distinct, previously uncharacterized site on the Smoothened receptor.
-
Non-Canonical Pathway Activation: this compound is suggested to activate a non-canonical Hedgehog signaling pathway.[2][5] This is supported by the observation that its activity is strongly potentiated by forskolin and cholera toxin, agents that increase intracellular cyclic AMP (cAMP) levels.[1] This is in stark contrast to the canonical pathway, where cAMP is a negative regulator.
-
Lack of Ciliary Translocation: Unlike canonical Smo agonists, this compound does not appear to promote the translocation of Smo to the primary cilium, a critical step in the canonical Hh pathway.[1]
-
Inhibition of Gli1: this compound has been associated with the inhibition of the transcription factor Gli1, a key effector of the canonical Hedgehog pathway.[2][6]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound and its interaction with other molecules in the Hedgehog signaling pathway.
| Parameter | Cell Line | Value | Reference |
| EC50 for Osteoblast Differentiation | C3H10T1/2 | 1.2 µM | [3][7] |
| EC50 for AP Response Potentiation by Forskolin | C3H10T1/2 | 0.7 µM | [8] |
| EC50 Shift of SAG in the presence of this compound (1 µM) | C3H10T1/2 | >14-fold decrease (from 0.14 µM to 0.01 µM) | [8] |
| EC50 Shift of this compound in the presence of SAG (0.3 µM) | C3H10T1/2 | 2-fold decrease (from 0.9 µM to 0.4 µM) | [8] |
Table 1: Potency and Synergistic Effects of this compound.
| Antagonist | Inhibition of this compound-induced Cell Differentiation | Reference |
| MRT-83 | Nanomolar range | [1] |
| SANT-1 | Nanomolar range | [1] |
| LDE225 | Nanomolar range | [1] |
| M25 | Nanomolar range | [1] |
| GDC-0449 | Micromolar range | [1] |
| Cyclopamine | No inhibition | [1] |
| CUR61414 | No inhibition | [1] |
Table 2: Inhibition of this compound Activity by Smoothened Antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
C3H10T1/2 Cell Differentiation Assay (Alkaline Phosphatase Activity)
This assay is used to assess the osteogenic potential of this compound by measuring the activity of alkaline phosphatase (AP), an early marker of osteoblast differentiation.
Materials:
-
C3H10T1/2 mesenchymal progenitor cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Calf Serum
-
This compound, SAG, and other compounds to be tested
-
Lysis buffer (e.g., 100 mM Tris pH 9.5, 250 mM NaCl, 25 mM MgCl2, 1% Triton X-100)
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate or a chemiluminescent substrate like CDP-Star)
-
96-well tissue culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS.
-
Cell Growth: Allow cells to grow to confluence (typically 36-48 hours).
-
Induction of Differentiation: Replace the growth medium with DMEM containing 0.5% calf serum and the desired concentrations of this compound or other test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 36-48 hours.
-
Cell Lysis: Remove the medium and add 50 µL of lysis buffer to each well. Incubate with gentle rocking for 45 minutes to ensure complete cell lysis.
-
AP Activity Measurement:
-
Transfer 10 µL of the cell lysate to a new 96-well assay plate.
-
Add 50 µL of the alkaline phosphatase substrate solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
-
Data Acquisition: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the AP activity to the protein concentration in each well or express as fold change relative to the vehicle control.
BODIPY-Cyclopamine Binding Assay
This competitive binding assay is used to determine if this compound binds to the same site on Smoothened as cyclopamine.
Materials:
-
HEK293 cells transiently or stably expressing human Smoothened.
-
BODIPY-cyclopamine (fluorescently labeled cyclopamine).
-
This compound and other competing ligands.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed Smo-expressing HEK293 cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or other unlabeled competing ligands for a specified time (e.g., 1 hour) at 37°C.
-
Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all wells and incubate for an additional period (e.g., 2 hours) at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove unbound fluorescent ligand.
-
Imaging: Acquire images of the cells using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in fluorescence intensity in the presence of a competing ligand indicates displacement of BODIPY-cyclopamine from its binding site.
Semi-Quantitative RT-PCR for Hedgehog Target Gene Expression
This method is used to assess the effect of this compound on the mRNA expression levels of Hedgehog pathway target genes.
Materials:
-
Cells treated with this compound or vehicle control.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
PCR primers for target genes (e.g., Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH, Actin).
-
Taq polymerase and PCR reagents.
-
Agarose gel electrophoresis equipment.
-
Gel documentation system.
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using gene-specific primers for the target genes and the housekeeping gene. The number of PCR cycles should be optimized to be within the exponential phase of amplification for semi-quantitative analysis.
-
Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light. Quantify the band intensity using densitometry software. Normalize the expression of the target genes to the housekeeping gene.
Visualizations
The following diagrams illustrate the Hedgehog signaling pathway and the proposed mechanism of action of this compound.
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Proposed Mechanism of this compound Action.
References
- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smoothened/AMP-Activated Protein Kinase Signaling in Oligodendroglial Cell Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smoothened/AMP-Activated Protein Kinase Signaling in Oligodendroglial Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Gsα and GSA-10 in Osteoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the G-protein alpha-stimulatory (Gsα) subunit in osteoblast differentiation. Recognizing the potential for nomenclature ambiguity, this document also addresses a distinct small molecule, GSA-10, a Smoothened (SMO) agonist, and briefly clarifies the function of Growth Differentiation Factor 10 (GDF10), both of which are relevant to bone cell biology. The primary focus will be on Gsα due to its extensive characterization in the regulation of osteogenesis.
Section 1: The Dual Role of Gsα in Osteoblast Differentiation
The alpha-stimulatory subunit of the heterotrimeric G-protein (Gsα), encoded by the GNAS gene, is a critical transducer of G-protein coupled receptor (GPCR) signaling. In bone, it plays a complex and dual role in regulating osteoblast differentiation. Gsα signaling enhances the commitment of mesenchymal progenitors to the osteoblast lineage while simultaneously restraining the terminal differentiation of committed osteoblasts.[1] This intricate balance is crucial for producing bone of optimal mass, quality, and strength.[1]
Mechanism of Action and Signaling Pathways
Gsα is primarily activated by ligands such as parathyroid hormone (PTH) binding to its receptor (PTH1R), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets.
The signaling network of Gsα in osteoblasts is intricate and involves significant crosstalk with the canonical Wnt/β-catenin pathway, a critical regulator of bone formation. Evidence suggests that Gsα signaling can enhance Wnt signaling, which is essential for the commitment of mesenchymal progenitors to the osteoblast lineage.[1] However, in committed osteoblasts, sustained Gsα activation can paradoxically restrain terminal differentiation.
Conversely, the absence of Gsα in early osteoblast precursors leads to accelerated osteogenic differentiation, resulting in the formation of disorganized woven bone.[1] This accelerated maturation is also associated with an increase in the expression of Wnt signaling inhibitors, such as sclerostin (SOST) and dickkopf-1 (Dkk1), leading to an overall reduction in canonical Wnt signaling.[1] This suggests a negative feedback loop where the absence of Gsα promotes a rapid but ultimately dysfunctional differentiation process. Loss of Gsα in mature osteocytes has also been shown to increase sclerostin expression, leading to osteopenia by suppressing osteoblast activity.[3]
Signaling Pathway of Gsα in Osteoblast Lineage Commitment
Caption: Gsα-PKA signaling enhances Wnt pathway activity to promote osteoblast commitment.
Quantitative Data on Gsα Modulation in Osteoblasts
The following tables summarize the quantitative effects of Gsα modulation on osteoblast differentiation markers from various studies. These studies often utilize genetic models where Gsα is either constitutively activated or conditionally deleted in osteoblastic cells.
Table 1: Effect of Gsα Deletion on Osteoblast Gene Expression
| Gene Marker | Cell Type | Condition | Fold Change vs. Control | Reference |
| Alkaline Phosphatase (ALP) | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | Significant Increase | [2] |
| Collagen Iα1 (Col1a1) | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | Significant Increase | [2] |
| Runx2 | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | No Significant Difference | [2] |
| Osterix (Osx) | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | No Significant Difference | [2] |
| Atf4 | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | No Significant Difference | [2] |
| Sclerostin (Sost) | Whole Bone | Gsα deletion (Osx-Cre) | Markedly Increased | [1] |
| Dkk1 | Whole Bone | Gsα deletion (Osx-Cre) | Markedly Increased | [1] |
Table 2: Effect of Constitutive Gsα Activation on Osteoblast Function
| Parameter | Cell Type/Model | Condition | Observation | Reference |
| Cell Proliferation (DNA Synthesis) | Osteoblastic cells from fibrous dysplasia lesions | Activating Gsα mutation | 2 to 3-fold greater than normal cells | [4] |
| Osteocalcin Synthesis | Osteoblastic cells from fibrous dysplasia lesions | Activating Gsα mutation | Lower than normal cells | [4] |
| Mineral-to-Matrix Ratio | Calvarial Bone (Rs1 transgenic mice) | Constitutive Gsα activation | Significantly Lower | [5] |
| Tissue Mineral Density | Femoral Diaphyses (Rs1 transgenic mice) | Constitutive Gsα activation | Significantly Lower | [5] |
Section 2: Experimental Protocols for Studying Gsα in Osteoblast Differentiation
This section provides detailed methodologies for key experiments used to assess the role of Gsα in osteoblast differentiation.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
A foundational method to study osteoblast differentiation in vitro involves inducing MSCs towards an osteogenic lineage.
Protocol:
-
Cell Seeding: Plate primary MSCs or a suitable cell line (e.g., C3H10T1/2) in a 24-well plate at a density of 5 x 10³ cells/cm².
-
Growth Phase: Culture cells in growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) until they reach confluence.
-
Induction of Differentiation: Upon confluence (Day 0), replace the growth medium with an osteogenic induction medium. A standard formulation consists of the growth medium supplemented with:
-
50 µg/mL Ascorbic acid
-
10 mM β-glycerophosphate
-
100 nM Dexamethasone
-
-
Maintenance: Change the osteogenic induction medium every 2-3 days for a period of 14-21 days.
-
Analysis: At desired time points, cells can be harvested for gene expression analysis (qRT-PCR), protein analysis (Western blot), or fixed for staining assays (Alkaline Phosphatase and Alizarin Red S).
Experimental Workflow for Osteogenic Differentiation
Caption: Workflow for in vitro osteogenic differentiation of mesenchymal stem cells.
Alkaline Phosphatase (ALP) Staining
ALP is an early marker of osteoblast differentiation. This staining method visualizes its enzymatic activity.
Protocol:
-
Cell Fixation: After the desired differentiation period, gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells once with PBS to remove excess fixative.
-
Staining: Prepare an ALP staining solution (e.g., using a commercially available kit containing BCIP/NBT substrate). Add the solution to each well, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the plate at room temperature in the dark for 15-60 minutes, or until a purple precipitate is visible.
-
Stopping the Reaction: Stop the reaction by washing the cells with distilled water.
-
Visualization: Visualize the stained cells using a bright-field microscope. Differentiated osteoblasts will appear dark purple/blue.
Alizarin Red S (ARS) Staining
ARS staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
Protocol:
-
Cell Fixation: Wash the differentiated cells twice with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[6]
-
Washing: Gently wash the fixed cells with distilled water 3-5 times.
-
Staining Solution Preparation: Prepare a 2% (w/v) Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3 with 0.1% ammonium hydroxide.[6][7]
-
Staining: Add the ARS solution to each well, covering the cells, and incubate for 20-30 minutes at room temperature in the dark.[6]
-
Final Washes: Carefully aspirate the staining solution and wash the wells 3-5 times with distilled water to remove unbound dye.
-
Visualization: Observe the orange-red calcium deposits under a bright-field microscope.
-
Quantification (Optional): To quantify mineralization, add 10% acetic acid to each well and incubate with shaking for 30 minutes to dissolve the stain.[6] Neutralize the supernatant with 10% ammonium hydroxide and measure the absorbance at 405 nm.
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
qRT-PCR is used to quantify the expression of key genes involved in osteoblast differentiation.
Protocol:
-
RNA Extraction: At specific time points during differentiation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit.[8]
-
Primer Design: Use primers specific for osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), Col1a1, and Bglap (Osteocalcin). A housekeeping gene (e.g., Gapdh or Actb) should be used as an internal control.
-
PCR Reaction: Perform the real-time PCR using a SYBR Green or TaqMan-based assay. A typical thermal cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[8][9]
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to a control group (e.g., undifferentiated cells).
Section 3: this compound, a Small Molecule Activator of Osteoblast Differentiation
Distinct from the Gsα protein, this compound is a small molecule identified as an agonist of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[10] The Hh pathway is known to play a crucial role in bone development and osteogenesis.
This compound is a quinolinecarboxamide derivative that promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[10] Its mechanism of action is through the activation of SMO, which initiates a signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of osteogenic target genes. It has been shown to be active in inducing alkaline phosphatase in the C3H10T1/2 mesenchymal cell line with an EC₅₀ of 1.2 μM.[10]
Hedgehog Signaling Pathway Activated by this compound
Caption: this compound activates SMO, leading to Gli-mediated transcription and osteoblast differentiation.
Section 4: Growth Differentiation Factor 10 (GDF10)
Growth Differentiation Factor 10 (GDF10), also known as Bone Morphogenetic Protein 3B (BMP-3B), is another molecule that can be associated with the "this compound" nomenclature. However, unlike the SMO agonist, GDF10 has been shown to play an inhibitory role in osteoblast differentiation.[11][12] It acts via the SMAD2/3 pathway, counteracting the pro-osteogenic effects of other BMPs like BMP-2.[12] Therefore, GDF10 is considered a negative regulator of osteogenesis.
Conclusion
This guide has provided a detailed examination of the multifaceted role of Gsα in osteoblast differentiation, highlighting its dual function in both promoting lineage commitment and restraining terminal differentiation through complex interactions between the cAMP/PKA and Wnt signaling pathways. Furthermore, it has clarified the identity and pro-osteogenic function of the small molecule SMO agonist, this compound, and the inhibitory role of GDF10. For researchers in bone biology and drug development, understanding the distinct mechanisms of these different molecules is paramount for the accurate interpretation of experimental data and the design of novel therapeutic strategies for bone-related disorders.
References
- 1. Gsα enhances commitment of mesenchymal progenitors to the osteoblast lineage but restrains osteoblast differentiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Gsα enhances commitment of mesenchymal progenitors to the osteoblast lineage but restrains osteoblast differentiation in mice [jci.org]
- 3. Loss of Gsα in osteocytes leads to osteopenia due to sclerostin induced suppression of osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased proliferation of osteoblastic cells expressing the activating Gs alpha mutation in monostotic and polyostotic fibrous dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the osteoblast transcriptome in a model of enhanced bone formation due to constitutive Gs-G protein signaling in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. 2.6. Real-time PCR analysis for osteoblast differentiation markers [bio-protocol.org]
- 9. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. Bone morphogenetic protein-3b (BMP-3b) inhibits osteoblast differentiation via Smad2/3 pathway by counteracting Smad1/5/8 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of GSA-10: A Novel Non-Canonical Smoothened Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSA-10, a novel quinolinecarboxamide derivative, has been identified as a potent, small-molecule agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Unlike canonical Smo agonists, this compound activates a distinct, non-canonical signaling cascade and does not bind to the classic cyclopamine site on the Smo receptor.[1][2] Preliminary in vitro studies have highlighted its significant potential in regenerative medicine, particularly for its potent osteogenic and anti-adipogenic properties. This document provides a comprehensive overview of the preliminary in vitro data and experimental methodologies associated with this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified in key in vitro functional assays. The following table summarizes the available data on its potency in inducing osteoblast differentiation.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | C3H10T1/2 | Osteoblast Differentiation (Alkaline Phosphatase Activity) | 1.2 µM | [3] |
Note: Further quantitative data, such as binding affinity (Ki) for the Smoothened receptor and IC50 for adipogenesis inhibition, are not yet publicly available in the reviewed literature.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to a novel active site on the Smoothened receptor, distinct from that of canonical agonists like SAG and purmorphamine.[1][2] This interaction initiates a non-canonical signaling pathway that is independent of Gli-mediated transcription, the hallmark of the canonical Hedgehog pathway. Instead, this compound-activated Smo signaling proceeds through the activation of the LKB1-AMPK (AMP-activated protein kinase) axis.[3] This pathway has been shown to be crucial for its observed effects on cell differentiation.
Interestingly, the activity of this compound is strongly potentiated by cAMP elevators like forskolin and cholera toxin, which contrasts with the inhibition of canonical Smo agonists by these agents.[1][2] This further underscores the unique mechanism of action of this compound.
This compound Non-Canonical Signaling Pathway
Caption: Non-canonical signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Osteoblast Differentiation Assay in C3H10T1/2 Cells
This protocol is designed to assess the osteogenic potential of this compound by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.
a. Cell Culture and Seeding:
-
Culture murine mesenchymal progenitor cells (C3H10T1/2) in Basal Medium Eagle (BME) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 3 x 103 cells per well and allow them to adhere and grow for 24 hours.
b. Compound Treatment:
-
After 24 hours, replace the culture medium with a differentiation medium (BME with 5% FBS).
-
Add this compound at various concentrations (typically from nanomolar to micromolar range) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 6 days, replacing the medium with freshly prepared compound-containing differentiation medium every 2 days.
c. Alkaline Phosphatase (ALP) Activity Measurement:
-
After the 6-day incubation period, wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content in each well, which can be determined using a standard protein assay (e.g., BCA assay).
Anti-Adipogenic Assay in 3T3-L1 Cells
This protocol evaluates the inhibitory effect of this compound on the differentiation of preadipocytes into mature adipocytes, quantified by lipid accumulation.
a. Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% bovine calf serum.
-
Grow cells to confluence in 24- or 48-well plates.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to a differentiation cocktail: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
b. Compound Treatment:
-
Add this compound (e.g., 10 µM) or vehicle control to the differentiation cocktail.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound.
-
Continue to culture the cells, replacing the medium every 2 days with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound, for a total of 8-10 days.
c. Oil Red O Staining for Lipid Accumulation:
-
After the differentiation period, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O staining solution (0.21% in 60% isopropanol) and incubate at room temperature for 10-20 minutes.
-
Wash the cells extensively with water to remove unbound dye.
-
For qualitative analysis, visualize and photograph the stained lipid droplets using a microscope.
-
For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm.
Experimental Workflow Visualization
Caption: Workflow for key in vitro assays of this compound.
Conclusion
The preliminary in vitro data for this compound reveal a novel Smoothened agonist with a distinct non-canonical mechanism of action. Its potent induction of osteoblast differentiation and inhibition of adipogenesis highlight its potential as a therapeutic candidate for bone regeneration and metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the biological activities and therapeutic applications of this compound and similar non-canonical Hedgehog pathway modulators.
References
Unveiling a Novel Allosteric Binding Site for GSA-10 on the Smoothened Receptor: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the binding characteristics of GSA-10, a novel small-molecule agonist of the Smoothened (SMO) receptor. For researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's unique interaction with SMO, detailing the experimental evidence that points to a distinct, allosteric binding site and its role in activating a non-canonical Hedgehog signaling pathway.
Executive Summary
The Smoothened receptor, a pivotal component of the Hedgehog (Hh) signaling pathway, is a key therapeutic target. While many SMO modulators interact with the canonical binding pocket recognized by cyclopamine and SAG, this compound distinguishes itself by acting at a novel, allosteric site. This is substantiated by its insensitivity to certain canonical SMO antagonists and its synergistic relationship with the canonical agonist SAG.[1][2] this compound's activation of SMO leads to downstream signaling through a non-canonical pathway, potentially involving AMP-activated protein kinase (AMPK), without promoting the translocation of SMO to the primary cilium.[1][3][4][5] This guide provides a comprehensive overview of the experimental data and methodologies that have been instrumental in characterizing the unique pharmacology of this compound.
Evidence for a Novel this compound Binding Site
Pharmacological studies have been crucial in differentiating the this compound binding site from the canonical ligand-binding pocket of SMO. The most compelling evidence comes from competitive binding and functional assays.
Insensitivity to Canonical Antagonists
A key finding is that this compound's activity is not inhibited by the classic SMO antagonist cyclopamine or by CUR61414.[3][6] This is in stark contrast to the canonical SMO agonist SAG, whose activity is readily blocked by these compounds. This differential inhibition strongly suggests that this compound does not bind to the same site as cyclopamine.
Differential Inhibition by Other SMO Antagonists
Further pharmacological dissection reveals a unique pattern of inhibition by other known SMO antagonists. While compounds such as MRT-83, SANT-1, LDE225 (Sonidegib), and M25 can inhibit the effects of this compound, their potency often differs from their potency against SAG.[3][6] For instance, GDC-0449 (Vismodegib) inhibits this compound's effects in the micromolar range, whereas it is much more potent against SAG.[3] This complex pattern of inhibition supports the existence of a distinct allosteric site through which these antagonists can modulate this compound's activity.
Synergistic Action with Canonical Agonists
Compelling evidence for an allosteric binding site comes from the observed synergy between this compound and the canonical SMO agonist, SAG.[1][2] In cell differentiation assays, the presence of a fixed concentration of this compound significantly potentiates the activity of SAG, and vice versa.[1] This mutual potentiation is a hallmark of allosteric modulators that bind to a site topographically distinct from the orthosteric site, enhancing the affinity or efficacy of the primary ligand.
Quantitative Data on this compound and SMO Modulators
The following tables summarize the key quantitative data from pharmacological assays characterizing the activity of this compound and the inhibitory effects of various SMO antagonists.
Table 1: Agonist Activity of this compound
| Compound | Assay | Cell Line | Endpoint | EC50 | Reference |
| This compound | Osteoblast Differentiation | C3H10T1/2 | Alkaline Phosphatase Activity | 1.2 µM | [7][8] |
| SAG | Osteoblast Differentiation | C3H10T1/2 | Alkaline Phosphatase Activity | ~0.1 µM | [1] |
Table 2: Inhibitory Activity of SMO Antagonists against this compound
| Antagonist | This compound Inhibition (IC50) | SAG Inhibition (IC50) | Reference |
| MRT-83 | Nanomolar range | Nanomolar range | [3] |
| SANT-1 | Nanomolar range | Nanomolar range | [3] |
| LDE225 (Sonidegib) | Nanomolar range | Nanomolar range | [3] |
| M25 | Nanomolar range | Nanomolar range | [3] |
| GDC-0449 (Vismodegib) | Micromolar range | Nanomolar range | [3] |
| Cyclopamine | No inhibition | Nanomolar range | [3][6] |
| CUR61414 | No inhibition | Nanomolar range | [3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for characterizing its binding.
Caption: this compound activates SMO via a non-canonical pathway.
Caption: Characterizing this compound's novel binding site.
Experimental Protocols
While the precise binding site of this compound on SMO has not been elucidated through structural or mutagenesis studies, its pharmacological profile has been extensively characterized. Below are detailed methodologies for key experiments.
Cell-Based Functional Assay for SMO Activation
This protocol describes a method to assess the osteogenic activity of this compound in multipotent mesenchymal progenitor cells.
Objective: To quantify the dose-dependent effect of this compound on the differentiation of C3H10T1/2 cells into osteoblasts.
Materials:
-
C3H10T1/2 cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
This compound stock solution in DMSO
-
Alkaline Phosphatase (AP) activity assay kit
-
96-well plates
Procedure:
-
Seed C3H10T1/2 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for 6 days, replacing the medium with fresh compound dilutions every 2 days.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells according to the AP activity assay kit manufacturer's instructions.
-
Measure the AP activity in the cell lysates.
-
Normalize the AP activity to the total protein concentration in each well.
-
Plot the normalized AP activity against the this compound concentration and determine the EC50 value using non-linear regression.
Competitive Inhibition Assay
This protocol outlines a method to evaluate the inhibitory effect of various SMO antagonists on this compound-induced cell differentiation.
Objective: To determine the IC50 values of SMO antagonists against this compound activity.
Materials:
-
C3H10T1/2 cells
-
This compound
-
SMO antagonists (e.g., cyclopamine, GDC-0449, SANT-1)
-
Materials for the cell-based functional assay as described above.
Procedure:
-
Seed C3H10T1/2 cells as described in protocol 4.1.
-
Prepare serial dilutions of the SMO antagonists in culture medium containing a fixed concentration of this compound (typically at its EC80).
-
Replace the medium with the antagonist dilutions. Include a positive control (this compound alone) and a negative control (vehicle).
-
Incubate the cells for 6 days, with medium changes every 2 days.
-
Measure the AP activity as described in protocol 4.1.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the this compound alone control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.
Future Directions
The definitive identification of the this compound binding site on the Smoothened receptor awaits further investigation. Key future experiments would include:
-
Site-directed mutagenesis: Mutating residues in suspected allosteric pockets of SMO and assessing the impact on this compound binding and activity.
-
Photoaffinity labeling: Using a photo-reactive analog of this compound to covalently label its binding site, followed by mass spectrometry to identify the labeled residues.
-
Structural biology: Co-crystallization or cryo-electron microscopy of the SMO receptor in complex with this compound to visualize the binding site at atomic resolution.
Elucidating the precise location and nature of this novel allosteric site will not only deepen our understanding of SMO receptor pharmacology but also pave the way for the rational design of new therapeutic agents that target non-canonical Hedgehog signaling.
References
- 1. GSA 10 | ISB Server Wahoo [wahoo.cns.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for Smoothened regulation by its extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
GSA-10 (CAS 300833-95-8): A Technical Guide to a Novel Smoothened Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSA-10 is a novel, potent small-molecule agonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Unlike canonical SMO agonists, this compound activates the receptor through a distinct, non-canonical mechanism that does not involve translocation to the primary cilium.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the specific signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Physicochemical Properties and Identification
This compound, with the CAS number 300833-95-8, is a quinolinecarboxamide derivative.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀N₂O₅ | [1][2] |
| Molecular Weight | 450.53 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming | [1] |
| Storage | Store at +4°C | [1] |
Mechanism of Action and Pharmacology
This compound is a positive modulator of the Smoothened receptor, promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][3] A key feature of this compound is its activation of SMO via a non-canonical pathway. It binds to a novel active site on SMO, distinct from the classic cyclopamine-binding site.[2][3]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ | 1.2 μM | C3H10T1/2 | Alkaline Phosphatase-based Differentiation Assay | [1] |
| IC₅₀ (MRT-92) | 1000 nM | C3H10T1/2 | Inhibition of this compound-induced Alkaline Phosphatase Activity | [5] |
Further research is required to determine the specific IC₅₀ values for other known SMO antagonists against this compound.
Experimental Protocols
C3H10T1/2 Cell Differentiation Assay (Alkaline Phosphatase Activity)
This protocol is adapted from established methods for assessing osteoblast differentiation in the C3H10T1/2 mesenchymal stem cell line.
Materials:
-
C3H10T1/2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
This compound
-
Lysis Buffer (e.g., 100 mM Tris pH 9.5, 250 mM NaCl, 25 mM MgCl₂, 1% Triton X-100)
-
Alkaline Phosphatase Substrate (e.g., p-Nitrophenyl Phosphate or a chemiluminescent substrate)
-
96-well plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells into 96-well plates at a density that allows them to reach confluency within 24-48 hours. Culture in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Treatment: Once confluent, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to induce differentiation, typically 3 to 6 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and then add lysis buffer to each well. Incubate for a specified time (e.g., 30 minutes) at room temperature with gentle agitation to ensure complete cell lysis.
-
Alkaline Phosphatase Assay:
-
Transfer the cell lysate to a new 96-well plate.
-
Add the alkaline phosphatase substrate solution to each well.
-
Incubate at 37°C for a time that allows for color development (for colorimetric assays) or signal generation (for chemiluminescent assays).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the fold change in alkaline phosphatase activity relative to the vehicle control. Determine the EC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.
Signaling Pathways and Experimental Workflows
Non-Canonical Hedgehog Signaling Pathway of this compound
This compound activates a non-canonical Hedgehog signaling pathway that is independent of SMO translocation to the primary cilium and does not primarily rely on Gli-mediated transcription for some of its effects.[4][6] Key features of this pathway include the involvement of the LKB1-AMPK axis.[6]
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical experimental workflow for the characterization of a novel Smoothened agonist like this compound.
Conclusion
This compound represents a significant tool for studying the Hedgehog signaling pathway due to its unique non-canonical mechanism of Smoothened activation. Its ability to promote osteoblast differentiation highlights its potential in regenerative medicine research. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its known properties and the methodologies used for its characterization. Further investigation is warranted to fully elucidate its downstream signaling effects and to explore its therapeutic potential.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drmillett.com [drmillett.com]
- 5. researchgate.net [researchgate.net]
- 6. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Quinolinecarboxamide Derivatives as Modulators of the Hedgehog Signaling Pathway: A Technical Guide to GSA-10 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of quinolinecarboxamide derivatives, with a particular focus on GSA-10, a novel positive modulator of the Smoothened (Smo) receptor. This document details the synthesis, biological activity, and experimental protocols associated with these compounds, offering a valuable resource for researchers in the fields of oncology, regenerative medicine, and drug discovery.
Introduction to Quinolinecarboxamides and the Hedgehog Signaling Pathway
Quinolinecarboxamides are a class of organic compounds characterized by a quinoline ring linked to a carboxamide group. This scaffold has proven to be a versatile platform for the development of a wide range of biologically active molecules, demonstrating antimicrobial, anticancer, and anti-inflammatory properties. A significant recent development in this area is the discovery of quinolinecarboxamide derivatives, such as this compound, that act as modulators of the Hedgehog (Hh) signaling pathway.
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor (GPCR) Smoothened (Smo) is a key component of this pathway. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors and the expression of target genes. Small molecules that can modulate the activity of Smo are therefore of significant therapeutic interest.
This compound (propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido) benzoate) is a novel, small-molecule Smoothened agonist.[1] Unlike some other Smo agonists, this compound does not bind to the classic cyclopamine binding site on the receptor.[1][2] Its unique mechanism of action and potent biological activity make it and its analogs promising candidates for further investigation in both cancer therapy and regenerative medicine.[1][3]
Data Presentation: Quantitative Analysis of Quinolinecarboxamide Derivatives
The following tables summarize the available quantitative data for this compound and other relevant quinolinecarboxamide derivatives. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Target | Assay | EC50 (µM) | Reference |
| This compound | Smoothened Receptor | Cell Differentiation (C3H10T1/2 cells) | 1.2 | [4] |
| Compound | Target/Activity | Assay | IC50 (µM) | Reference |
| Quinolinecarboxamide Derivative 8g | Anticancer (MCF-7 cells) | Apoptosis | 1.2 ± 0.2 | [5] |
| Quinolinecarboxamide Derivative 8g | Anticancer (Panc-1 cells) | Apoptosis | 1.4 ± 0.2 | [5] |
Note: This table is not exhaustive and represents a selection of publicly available data. Further research is required to populate this table with a wider range of quinolinecarboxamide derivatives and their activities on the Smoothened receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of quinolinecarboxamide derivatives like this compound.
Synthesis of Quinolinecarboxamide Derivatives
The synthesis of quinolinecarboxamide derivatives generally involves the formation of a quinoline core followed by an amidation reaction. A general synthetic scheme for a compound structurally related to this compound, a 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative, is presented below.
Synthesis of 3,3'-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) [5]
-
Synthesis of Terminal Alkynes (4a-c):
-
React 4-hydroxy-quinoline-2(1H)-ones (1a-c) with p-hydroxybenzaldehyde (2) in a 2:1 molar ratio in absolute ethanol with triethylamine as a catalyst under reflux to yield 3,3'-((4-hydroxy-phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) (3a-c).
-
React the resulting phenol compound (3a-c) with propargyl bromide in DMF to produce the terminal alkynes (4a-c).
-
-
Synthesis of Target Compounds (8a-l):
-
Perform a Cu-catalyzed [3+2] cycloaddition (Click chemistry) between 4-azido-2-quinolinones (7a-d) and the terminal alkynes (4a-c) to yield the final triazole-linked quinolone compounds (8a-l).
-
In Vitro Biological Assays
This assay is used to determine the binding affinity of a test compound to the Smoothened receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the Smoothened receptor.
-
Radioligand (e.g., [³H]-cyclopamine).
-
Test compounds (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
This assay measures the ability of a compound to induce the differentiation of pluripotent stromal cells into osteoblasts, a process mediated by the Hedgehog pathway.
Materials:
-
C3H10T1/2 pluripotent stromal cells.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound).
-
Alkaline phosphatase (ALP) substrate (e.g., p-nitrophenyl phosphate).
-
Plate reader.
Procedure:
-
Seed C3H10T1/2 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 6 days).
-
After the treatment period, lyse the cells.
-
Add the ALP substrate to the cell lysates.
-
Incubate to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the fold change in ALP activity relative to untreated control cells.
-
Determine the EC50 value, the concentration of the compound that elicits a half-maximal response.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of quinolinecarboxamide derivatives.
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the site of action for this compound.
Experimental Workflow: In Vitro Screening
Caption: A generalized workflow for the in vitro screening of quinolinecarboxamide derivatives.
Experimental Workflow: In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of a test compound.
Conclusion
Quinolinecarboxamide derivatives, exemplified by this compound, represent a promising class of compounds for the modulation of the Hedgehog signaling pathway. Their unique mechanism of action as Smoothened agonists opens up new avenues for therapeutic intervention in cancer and for applications in regenerative medicine. This technical guide provides a foundational overview of the current knowledge on these compounds, including their synthesis, biological activity, and the experimental protocols used for their evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs and to develop more potent and selective modulators of the Hedgehog pathway.
References
- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Smoothened/AMP-Activated Protein Kinase Signaling in Oligodendroglial Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to dissolve and prepare GSA-10 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSA-10 is a potent small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] As a quinolinecarboxamide derivative, this compound activates Hh signaling, playing a crucial role in embryonic development and tissue regeneration.[1][2] Its ability to promote the differentiation of multipotent mesenchymal progenitor cells into osteoblasts makes it a valuable tool for research in regenerative medicine and oncology.[1][2] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.
Physicochemical and Biological Properties
This compound is characterized by its specific interaction with the SMO receptor, activating the downstream signaling cascade.
| Property | Value | Reference |
| Molecular Weight | 450.5 g/mol | [1] |
| Chemical Formula | C₂₆H₃₀N₂O₅ | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO | MedchemExpress |
| EC₅₀ | 1.2 µM (in C3H10T1/2 cells for osteoblast differentiation) | [1] |
| Typical Experimental Concentration | 3 µM - 10 µM | MedchemExpress |
| Storage (Solid) | -20°C or 2-8°C | MedchemExpress |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [1] |
Signaling Pathway of this compound
This compound functions as an agonist of the Smoothened (SMO) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, ultimately regulating the expression of target genes involved in cell proliferation, differentiation, and survival.
This compound activates the SMO receptor, initiating downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 450.5 g/mol
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if precipitation is observed.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.
-
Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the this compound stock solution to a working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution to working concentration:
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration (typically in the range of 1-10 µM).
-
Example for a 10 µM final concentration in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).
-
In Vitro Osteogenic Differentiation of C3H10T1/2 Cells
This protocol describes the use of this compound to induce the differentiation of the murine mesenchymal progenitor cell line C3H10T1/2 into osteoblasts.
Materials:
-
C3H10T1/2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic differentiation medium
-
This compound working solution
-
Alkaline Phosphatase (ALP) staining kit
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed C3H10T1/2 cells in a 96-well plate at an appropriate density to reach confluence within 24-48 hours.
-
-
Induction of Differentiation:
-
Once the cells are confluent, replace the growth medium with osteogenic differentiation medium containing the desired concentration of this compound (e.g., 3 µM).[1] Include a vehicle control (medium with the same final DMSO concentration but without this compound).
-
-
Incubation:
-
Incubate the cells for 6 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.[1]
-
-
Assessment of Differentiation:
-
After the incubation period, assess osteogenic differentiation by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, using an ALP staining kit according to the manufacturer's instructions.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
References
Application Notes and Protocols for GSA-10-Induced Osteogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSA-10 is a novel small-molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It has been identified as a potent inducer of osteogenesis, promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][3] this compound, chemically known as propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido) benzoate, represents a new class of SMO agonists.[1][3] Unlike reference SMO agonists, this compound does not bind to the classic cyclopamine site, offering a unique tool for studying Hedgehog signaling and its therapeutic potential in regenerative medicine.[2][3]
These application notes provide a comprehensive overview of the optimal concentrations of this compound for inducing osteogenesis and detailed protocols for relevant in vitro experiments.
Quantitative Data Summary
The osteogenic potential of this compound has been primarily evaluated using the mouse multipotent mesenchymal progenitor cell line, C3H10T1/2.[1] The key quantitative data for this compound-induced osteogenesis are summarized below.
Table 1: this compound Concentration and Alkaline Phosphatase (ALP) Activity
| This compound Concentration (µM) | EC₅₀ (µM) for ALP Activity | Cell Line | Reference |
| 0.1 - 10 | 1.2 | C3H10T1/2 | [1] |
Note: The EC₅₀ represents the concentration of this compound that elicits a half-maximal response in the alkaline phosphatase activity assay, a key early marker of osteoblast differentiation.
Experimental Protocols
The following are detailed protocols for inducing and assessing osteogenesis in vitro using this compound. These protocols are based on methodologies reported in the primary literature for this compound and general osteogenesis assays.
Protocol 1: Osteogenic Differentiation of C3H10T1/2 Cells with this compound
This protocol describes the induction of osteogenic differentiation in the C3H10T1/2 mesenchymal progenitor cell line using this compound.
Materials:
-
C3H10T1/2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
This compound (stock solution in DMSO)
-
Tissue culture plates (24-well or 48-well)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 24-well or 48-well plates at a density of 2.5 x 10⁴ cells/cm².
-
Allow the cells to adhere and reach confluence (typically 24-48 hours).
-
-
Osteogenic Induction:
-
Once confluent, replace the growth medium with osteogenic differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Add this compound to the differentiation medium at the desired final concentrations (a typical range for testing is 0.1 µM to 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Culture the cells for the desired period, typically 3-7 days for early osteogenic markers like ALP, and up to 21 days for mineralization assays.
-
Replace the medium with freshly prepared this compound-containing differentiation medium every 2-3 days.
-
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase assay buffer (e.g., Tris-HCl buffer, pH 9.5-10.5)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After the desired this compound treatment period, aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Enzyme Reaction:
-
Transfer a portion of the cell lysate to a 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., 3M NaOH).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
Calculate the ALP activity and express it as units per milligram of protein.
-
Protocol 3: Alizarin Red S Staining for Mineralization
This staining method detects calcium deposits, a late marker of osteogenic differentiation and matrix mineralization.
Materials:
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
4% Paraformaldehyde (PFA) or 10% Formalin for fixation
-
Distilled water
Procedure:
-
Fixation:
-
After 14-21 days of osteogenic induction with this compound, aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA or 10% Formalin for 15-30 minutes at room temperature.
-
-
Staining:
-
Aspirate the fixative and wash the wells three times with distilled water.
-
Add the Alizarin Red S solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 20-30 minutes.
-
-
Washing and Visualization:
-
Aspirate the ARS solution and wash the wells four to five times with distilled water to remove excess stain.
-
Add PBS to the wells to prevent drying.
-
Visualize the red-orange calcium deposits under a bright-field microscope.
-
-
(Optional) Quantification:
-
To quantify the staining, the bound dye can be eluted with 10% cetylpyridinium chloride.
-
The absorbance of the eluted dye can be measured at approximately 562 nm.
-
Visualizations
This compound Signaling Pathway in Osteogenesis
Caption: this compound activates SMO, leading to GLI transcription factor activation and expression of osteogenic genes.
Experimental Workflow for this compound Induced Osteogenesis
Caption: Workflow for assessing this compound's osteogenic effects on C3H10T1/2 cells.
References
Application Notes and Protocols for GSA-10 in Mesenchymal Stem Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSA-10 is a novel, small-molecule positive modulator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Activation of this pathway is crucial for embryonic development and tissue regeneration.[1] this compound has been identified as a potent inducer of osteogenic differentiation in multipotent mesenchymal progenitor cells and presents a valuable tool for regenerative medicine and drug discovery.[1] Unlike other Smo agonists, this compound acts on a novel site on the Smo receptor, offering a unique mechanism for modulating Hedgehog signaling.[1]
These application notes provide detailed protocols for utilizing this compound in mesenchymal stem cell (MSC) differentiation assays, with a primary focus on osteogenesis. Currently, the effects of this compound on adipogenic and chondrogenic differentiation of MSCs have not been extensively characterized. Therefore, standard protocols for these lineages are provided as a baseline for future investigations into the broader effects of this compound.
Key Signaling Pathway: this compound and the Hedgehog Pathway
This compound activates the Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. The binding of this compound to Smo alleviates this inhibition, initiating a downstream signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors. These transcription factors then regulate the expression of target genes involved in cell differentiation.
Experimental Workflow for MSC Differentiation Assays
The general workflow for assessing the effect of this compound on MSC differentiation involves isolating and culturing MSCs, inducing differentiation with this compound in appropriate media, and finally, analyzing the differentiation markers.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's effect on osteogenic differentiation. Data on adipogenic and chondrogenic differentiation is not yet available.
| Parameter | Cell Type | Assay | This compound Concentration | Result |
| Osteogenic Differentiation | C3H10T1/2 (mesenchymal progenitors) | Alkaline Phosphatase (AP) Activity | 1 µM | Significant increase in AP activity |
| Osteogenic Differentiation | C3H10T1/2 (mesenchymal progenitors) | Alkaline Phosphatase (AP) Activity | Dose-response | Potentiation observed with forskolin (10 µM) |
Detailed Experimental Protocols
Protocol 1: Osteogenic Differentiation of Human MSCs using this compound
This protocol is adapted from standard osteogenic differentiation protocols and incorporates the use of this compound based on available data.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Osteogenic Induction Medium:
-
DMEM (low glucose)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbate-2-phosphate
-
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) staining kit
-
Multi-well culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Seed hMSCs in multi-well plates at a density of 2-5 x 10⁴ cells/cm² in MSC Growth Medium and culture until they reach 70-80% confluency.
-
Differentiation Induction:
-
Prepare Osteogenic Induction Medium.
-
Add this compound to the Osteogenic Induction Medium to a final concentration of 1 µM. A dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended to determine the optimal concentration for your specific cell line.
-
As a negative control, use Osteogenic Induction Medium with an equivalent volume of DMSO.
-
Aspirate the growth medium from the cells and replace it with the this compound-containing or control medium.
-
-
Culture and Medium Change: Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
Analysis of Osteogenic Differentiation:
-
Alizarin Red S Staining (for mineralization):
-
After the differentiation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with Alizarin Red S solution for 20-30 minutes.
-
Wash with deionized water and visualize the calcium deposits (stained red).
-
-
Alkaline Phosphatase (ALP) Staining (early osteogenic marker):
-
Perform staining at an earlier time point (e.g., day 7).
-
Wash cells with PBS and fix as described above.
-
Stain for ALP activity according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Harvest RNA at various time points (e.g., day 7, 14, 21).
-
Analyze the expression of osteogenic marker genes such as RUNX2, ALPL (Alkaline Phosphatase), SP7 (Osterix), and BGLAP (Osteocalcin).
-
-
Protocol 2: Adipogenic Differentiation of Human MSCs (for investigating this compound effects)
The effect of this compound on adipogenesis is currently unknown. This standard protocol can be used to test its potential influence.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Adipogenic Induction Medium:
-
DMEM (high glucose)
-
10% FBS
-
1% Penicillin-Streptomycin
-
1 µM Dexamethasone
-
0.5 mM Isobutylmethylxanthine (IBMX)
-
10 µg/mL Insulin
-
100 µM Indomethacin
-
-
This compound (stock solution in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed hMSCs as described in the osteogenesis protocol.
-
Differentiation Induction:
-
Prepare Adipogenic Induction Medium.
-
To test the effect of this compound, add it to the induction medium at various concentrations (e.g., 0.1 µM to 10 µM).
-
Use Adipogenic Induction Medium with DMSO as a positive control and MSC Growth Medium as a negative control.
-
Aspirate the growth medium and replace it with the respective differentiation media.
-
-
Culture and Medium Change: Culture for 14-21 days, changing the medium every 2-3 days.
-
Analysis of Adipogenic Differentiation:
-
Oil Red O Staining (for lipid droplets):
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets (stained red).
-
-
qRT-PCR: Analyze the expression of adipogenic markers such as PPARG and CEBPA.
-
Protocol 3: Chondrogenic Differentiation of Human MSCs (for investigating this compound effects)
The influence of this compound on chondrogenesis is yet to be determined. This standard micromass culture protocol can be adapted to include this compound.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Chondrogenic Induction Medium:
-
DMEM (high glucose)
-
1% Penicillin-Streptomycin
-
1X ITS+ Premix
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
40 µg/mL L-Proline
-
10 ng/mL TGF-β3
-
-
This compound (stock solution in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Alcian Blue staining solution
Procedure:
-
Micromass Culture:
-
Resuspend 2.5 x 10⁵ hMSCs in 0.5 mL of Chondrogenic Induction Medium.
-
To test the effect of this compound, add it to the medium at various concentrations (e.g., 0.1 µM to 10 µM).
-
Use Chondrogenic Induction Medium with DMSO as a positive control.
-
Centrifuge the cell suspension in a 15 mL conical tube at 500 x g for 5 minutes to form a pellet.
-
Loosen the cap and incubate at 37°C with 5% CO₂. Do not disturb the pellet.
-
-
Culture and Medium Change: Culture for 21 days, carefully replacing the medium every 2-3 days without dislodging the pellet.
-
Analysis of Chondrogenic Differentiation:
-
Alcian Blue Staining (for proteoglycans):
-
Fix the cell pellet in 4% paraformaldehyde.
-
Embed in paraffin and section.
-
Stain sections with Alcian Blue to visualize sulfated proteoglycans (stained blue).
-
-
qRT-PCR: Analyze the expression of chondrogenic markers such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II).
-
Disclaimer: These protocols provide a guideline for research purposes. Optimal conditions, including cell seeding density, this compound concentration, and incubation times, may vary depending on the specific MSC source and experimental setup. It is highly recommended to perform pilot experiments to optimize these parameters.
References
GSA-10: Application Notes and Protocols for Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSA-10 is a novel small-molecule positive modulator of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Identified as a potent Smo agonist, this compound has demonstrated significant potential in regenerative medicine, particularly in promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][2] Unlike conventional Smo agonists, this compound acts on a novel active site of the Smo receptor, initiating a non-canonical signaling cascade.[1] This unique mechanism of action makes this compound a valuable tool for dissecting Hh signaling and a promising candidate for therapeutic strategies aimed at bone regeneration and repair.
These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in in vitro osteoblast differentiation, and a summary of key quantitative data.
Mechanism of Action
This compound functions as a positive modulator of the Smoothened receptor, leading to the activation of the Hedgehog signaling pathway. However, it operates through a non-canonical pathway that is distinct from the classical, Gli-dependent signaling cascade. Key features of this compound's mechanism include:
-
Novel Binding Site: this compound does not bind to the classic cyclopamine-binding site on the Smoothened receptor.[1]
-
Non-Canonical Signaling: Activation of Smo by this compound leads to downstream signaling that involves AMP-activated protein kinase (AMPK) and is associated with the inhibition of Gli1.[2] This is in contrast to canonical Hh signaling, which typically results in the activation of Gli transcription factors.
-
Osteogenic Differentiation: The activation of this non-canonical pathway by this compound promotes the differentiation of mesenchymal progenitor cells, such as the C3H10T1/2 cell line, into osteoblasts.[1][2]
Signaling Pathway
The non-canonical Hedgehog signaling pathway initiated by this compound leading to osteoblast differentiation can be visualized as follows:
Caption: Non-canonical Hedgehog signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in promoting osteoblast differentiation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Alkaline Phosphatase Activity) | C3H10T1/2 | 1.2 µM | [2] |
Table 2: Experimental Concentrations of this compound
| Application | Cell Line | Concentration | Duration | Reference |
| Osteoblast Differentiation | C3H10T1/2 | 3 µM | 6 days | [2] |
| Inhibition of Adipogenesis | 3T3-L1 | 10 µM | 24 hours | [2] |
Experimental Protocols
Protocol 1: Osteoblast Differentiation of C3H10T1/2 Cells
This protocol describes the induction of osteoblast differentiation in the murine mesenchymal progenitor cell line C3H10T1/2 using this compound.
Materials:
-
C3H10T1/2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Differentiation medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, and 50 µg/ml ascorbic acid.
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells into 6-well plates at a density of 5 x 10^4 cells per well in growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 100% confluency. Change the growth medium every 2 days.
-
Initiation of Differentiation: Once confluent, replace the growth medium with differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium to a final concentration of 3 µM. Include a vehicle control (DMSO) in parallel wells.
-
Culture and Medium Change: Continue to culture the cells for 6 days, changing the differentiation medium (with or without this compound) every 2 days.
-
Assessment of Differentiation: After 6 days, assess osteoblast differentiation by measuring alkaline phosphatase (ALP) activity (Protocol 2) and analyzing the expression of osteoblast marker genes (Protocol 3).
Caption: Experimental workflow for osteoblast differentiation of C3H10T1/2 cells.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a method to quantify osteoblast differentiation by measuring the activity of alkaline phosphatase, an early marker of osteogenesis.
Materials:
-
Differentiated C3H10T1/2 cells (from Protocol 1)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Wash the cell monolayers in the 6-well plates twice with PBS.
-
Add 500 µL of lysis buffer to each well and incubate for 10 minutes at 4°C with gentle agitation.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
ALP Assay:
-
Add 50 µL of cell lysate from each sample to a new 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the ALP activity to the total protein concentration for each sample. Express the results as fold change relative to the vehicle control.
Protocol 3: Real-Time PCR (RT-PCR) for Osteoblast Marker Genes
This protocol outlines the analysis of osteoblast-specific gene expression to confirm differentiation at the molecular level.
Materials:
-
Differentiated C3H10T1/2 cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for osteoblast marker genes (e.g., Runx2, Osteocalcin) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction:
-
Wash the cell monolayers with PBS.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR reaction using a Real-Time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change in gene expression relative to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating non-canonical Hedgehog signaling and its role in regenerative processes. The protocols provided herein offer a framework for utilizing this compound to induce and evaluate osteoblast differentiation in vitro. The unique mechanism of action of this compound warrants further exploration for its potential therapeutic applications in bone repair and tissue engineering.
References
Application Notes and Protocols for In Vivo Delivery of GSA-10 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSA-10 is a novel small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Unlike canonical Smo agonists, this compound acts through a non-canonical pathway, promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts and stimulating the maturation of oligodendroglial cells.[1][2] These properties make this compound a promising therapeutic candidate for regenerative medicine, particularly in the contexts of bone repair and remyelination in demyelinating diseases.
These application notes provide detailed protocols for the in vivo delivery of this compound in animal models, focusing on direct administration into the corpus callosum for studies on remyelination. The protocols are based on established stereotaxic injection techniques in mice. Additionally, this document outlines the non-canonical Hedgehog signaling pathway activated by this compound and summarizes relevant quantitative data from in vitro studies to inform in vivo experimental design.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for Osteoblast Differentiation | C3H10T1/2 pluripotent stromal cells | 1.2 µM | --INVALID-LINK-- |
| Concentration for Adipogenesis Inhibition | 3T3-L1 preadipocytes | 10 µM | --INVALID-LINK-- |
| Concentration for Osteoblast Differentiation | C3H10T1/2 pluripotent stromal cells | 3 µM (6 days) | --INVALID-LINK-- |
Table 2: this compound Solubility Information
| Solvent | Solubility | Reference |
| DMSO | Soluble to 5 mM with gentle warming | --INVALID-LINK-- |
| DMF | 1 mg/ml | --INVALID-LINK-- |
Signaling Pathway
This compound activates a non-canonical Hedgehog signaling pathway that is distinct from the classical pathway initiated by ligands like Sonic hedgehog (Shh). In the canonical pathway, Shh binding to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (Smo), leading to the activation of Gli transcription factors and subsequent target gene expression.
In contrast, this compound directly activates Smo, leading to the activation of AMP-activated protein kinase (AMPK). This signaling cascade ultimately results in the downregulation of the transcription factor Gli1. This non-canonical pathway is implicated in the pro-myelinating effects of this compound.
Caption: this compound non-canonical Hedgehog signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound via Stereotaxic Injection into the Mouse Corpus Callosum
This protocol describes the direct injection of this compound into the corpus callosum of adult mice. This method is suitable for studying the effects of this compound on remyelination in focal demyelination models, such as the lysolecithin (LPC)-induced demyelination model.
Materials:
-
This compound
-
Vehicle (e.g., sterile DMSO for stock solution, diluted in sterile phosphate-buffered saline (PBS) for final injection solution. Note: The final concentration of DMSO should be kept to a minimum, typically <1%, to avoid toxicity.)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (10 µl) with a 33-gauge needle
-
Microinjection pump
-
Surgical drill with a fine burr
-
Standard surgical tools for small animals (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Ophthalmic ointment
-
Heating pad
-
Suturing material or tissue adhesive
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of surgery, dilute the this compound stock solution to the desired final concentration in sterile PBS. The final vehicle composition should be optimized to ensure solubility and minimize toxicity.
-
Note: The optimal in vivo concentration of this compound for remyelination studies has not been definitively established. It is recommended to perform a dose-response study. Based on in vitro data, a starting concentration range of 1-10 µM could be considered for initial optimization.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur on the scalp and clean the area with antiseptic solution.
-
Secure the mouse in the stereotaxic frame. Ensure the head is level.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma landmark.
-
Determine the stereotaxic coordinates for the corpus callosum. Typical coordinates for the mouse corpus callosum relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -1.8 mm from the dural surface. These coordinates may need to be adjusted based on the specific mouse strain and age.
-
Using the surgical drill, create a small burr hole in the skull at the determined coordinates.
-
-
Stereotaxic Injection:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic manipulator.
-
Slowly lower the needle through the burr hole to the target DV coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µl/min) using the microinjection pump. A typical injection volume is 0.5-1.0 µl per hemisphere.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery from anesthesia.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely until it is fully ambulatory.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound in a demyelination model.
References
GSA-10: Application Notes and Protocols for a Novel Smoothened Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSA-10 is a commercially available quinolinecarboxamide derivative that functions as a potent and unique agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Unlike conventional SMO agonists such as SAG, this compound interacts with a novel binding site on the SMO receptor, making it a valuable tool for investigating Hh pathway dynamics and for potential applications in regenerative medicine and cancer research.[1][2] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to this compound.
Commercial Availability
This compound is available from several commercial suppliers, ensuring its accessibility for research purposes.
Table 1: this compound Suppliers and Chemical Identifiers
| Supplier | Catalog Number | CAS Number | Molecular Formula | Formula Weight | Purity |
| Cayman Chemical | 11956 | 300833-95-8 | C₂₆H₃₀N₂O₅ | 450.5 g/mol | ≥95% |
| Sigma-Aldrich | SML1333 | 300833-95-8 | C₂₆H₃₀N₂O₅ | 450.53 g/mol | ≥98% (HPLC) |
| MedchemExpress | HY-18239 | 300833-95-8 | C₂₆H₃₀N₂O₅ | 450.53 g/mol | >98% |
| ProbeChem | PC-35548 | 300833-95-8 | C₂₆H₃₀N₂O₅ | 450.53 g/mol | >98% |
Mechanism of Action and Signaling Pathways
This compound activates the Hedgehog signaling pathway by directly binding to the SMO receptor. However, its mechanism is distinct from other SMO agonists. This compound does not bind to the classic cyclopamine-binding site on SMO.[1] This unique interaction allows for the pharmacological characterization of a novel active site on the SMO receptor.
This compound can activate both canonical and non-canonical Hedgehog signaling pathways.
-
Canonical Hedgehog Signaling: In the canonical pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of SMO. Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[3][4][5]
-
Non-Canonical Signaling (Smo-Lkb1-Ampk pathway): this compound has been shown to inhibit fat formation in 3T3-L1 preadipocytes by activating a non-canonical pathway involving SMO, LKB1, and AMPK.[6][7] This pathway appears to be independent of GLI activation.
Below are diagrams illustrating the canonical Hedgehog signaling pathway and a proposed experimental workflow for studying the effects of this compound.
Caption: Canonical Hedgehog Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
Quantitative Data
This compound has been demonstrated to be a potent modulator of cellular differentiation. The following table summarizes key quantitative data from in vitro studies.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Osteoblast Differentiation | C3H10T1/2 | EC₅₀ | 1.2 µM | [6][7] |
| Adipocyte Differentiation | 3T3-L1 | Inhibition | 10 µM (24h) | [6][7] |
Experimental Protocols
Protocol 1: Osteoblast Differentiation of C3H10T1/2 Mesenchymal Stem Cells
This protocol details the induction of osteoblast differentiation from multipotent mesenchymal progenitor cells using this compound.
Materials:
-
C3H10T1/2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Alkaline Phosphatase (ALP) staining kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound (e.g., a serial dilution from 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for 6 days, replacing the medium with freshly prepared this compound containing medium every 2 days.
-
Alkaline Phosphatase (ALP) Staining: After 6 days, wash the cells with PBS and fix them with 10% formalin for 15 minutes.
-
Wash the cells again with PBS and perform ALP staining according to the manufacturer's instructions.
-
Quantification: Quantify the ALP activity by measuring the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the ALP activity against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Protocol 2: Inhibition of Adipocyte Differentiation in 3T3-L1 Preadipocytes
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Adipocyte Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound stock solution (dissolved in DMSO)
-
Oil Red O staining solution
-
6-well plates
Procedure:
-
Cell Seeding and Growth to Confluence: Seed 3T3-L1 cells in 6-well plates and culture in DMEM with 10% BCS until they reach confluence. Maintain the cells at confluence for an additional 2 days.
-
Induction of Differentiation and this compound Treatment: To induce differentiation, replace the medium with Adipocyte Differentiation Medium. Simultaneously, treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Maturation: After the initial induction period, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin. Culture for an additional 2 days.
-
Maintenance: Finally, culture the cells in DMEM with 10% FBS, changing the medium every 2 days, until lipid droplets are clearly visible in the control wells (typically 8-10 days post-induction).
-
Oil Red O Staining: Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-15 minutes.
-
Wash extensively with water.
-
Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
-
Data Analysis: Compare the absorbance values of this compound treated cells to the vehicle control to determine the extent of inhibition of adipocyte differentiation.
Conclusion
This compound is a valuable and commercially accessible research tool for studying the Hedgehog signaling pathway. Its unique mechanism of action as a SMO agonist that binds to a novel site provides a distinct advantage for dissecting the complexities of Hh signaling. The provided protocols for osteoblast and adipocyte differentiation assays offer a starting point for researchers to investigate the biological effects of this compound in various cellular contexts. The quantitative data presented underscores its potency and utility in cell-based assays. Researchers are encouraged to optimize these protocols for their specific experimental needs and to further explore the diverse applications of this novel SMO modulator.
References
- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Dissection of Gαs and Hedgehog signaling crosstalk reveals therapeutic opportunities to target adenosine receptor 2b in Hedgehog-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GSA-10 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and recommended storage conditions for GSA-10, a novel small-molecule positive modulator of the Smoothened (Smo) receptor.[1] Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Product Information
-
Product Name: this compound
-
Chemical Name: Propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido) benzoate[1]
-
Molecular Formula: C₂₆H₃₀N₂O₅[2]
-
Molecular Weight: 450.5 g/mol [2]
-
Description: this compound is a quinolinecarboxamide derivative that functions as a Smoothened (Smo) agonist.[1][2] It acts on the Smo receptor to promote the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][2] Notably, this compound binds to a novel active site on the Smoothened receptor, distinct from the binding site of cyclopamine.[1][2]
Storage and Stability Summary
Proper storage is essential to maintain the stability and efficacy of this compound. The following table summarizes the recommended storage conditions and known stability information.
| Parameter | Recommendation | Notes |
| Storage Temperature | -20°C for long-term storage.[2] 2-8°C for short-term storage. | Choose the appropriate temperature based on the expected duration of storage. |
| Physical Form | Crystalline solid.[2] | |
| Long-Term Stability | ≥ 4 years at -20°C.[2] | This indicates good stability when stored as a solid at the recommended long-term temperature. |
| Solubility | DMF: 1 mg/ml[2] DMSO: 0.5 mg/mL (may require warming) | Prepare solutions fresh for each experiment. For storage of stock solutions, see section 3.2. |
| Shipping | Typically shipped at room temperature in the continental US.[2] | Upon receipt, the compound should be stored at the recommended long-term storage temperature (-20°C). |
Protocols for Handling and Use
It is recommended to prepare stock solutions of this compound in an appropriate solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex or sonicate the vial gently until the solid is completely dissolved. Warming may be necessary for dissolution in DMSO.
For optimal results, it is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, the following guidelines should be followed:
-
Short-term storage (1-2 days): Store at 2-8°C.
-
Long-term storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot at room temperature and vortex gently.
Experimental Protocol: Stability Assessment of this compound
The following protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. This is a foundational protocol that can be adapted based on specific experimental needs and available analytical instrumentation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for stability testing due to its sensitivity and accuracy in detecting and quantifying degradation products.[3]
To evaluate the stability of this compound under conditions of hydrolysis (acidic, basic, and neutral), oxidation, and photolysis to identify potential degradation pathways and establish handling and storage guidelines.
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
-
Incubators/water baths
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Hydrolytic Stability:
-
Acidic: Mix the this compound stock solution with 0.1 N HCl.
-
Basic: Mix the this compound stock solution with 0.1 N NaOH.
-
Neutral: Mix the this compound stock solution with HPLC grade water.
-
Incubate all solutions at a specified temperature (e.g., 60°C).
-
-
Oxidative Stability:
-
Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature.
-
-
Photostability:
-
Expose the this compound solution (and solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The mobile phase and column selection should be optimized to separate this compound from any potential degradation products.
-
Monitor the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
The results of the stability study can be summarized in a table format as shown below. The data presented here is hypothetical and for illustrative purposes only.
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products |
| 0.1 N HCl (60°C) | 0 | 100 | No |
| 8 | 85 | Yes | |
| 24 | 65 | Yes | |
| 0.1 N NaOH (60°C) | 0 | 100 | No |
| 8 | 70 | Yes | |
| 24 | 40 | Yes | |
| Water (60°C) | 0 | 100 | No |
| 24 | 98 | No | |
| 3% H₂O₂ (RT) | 0 | 100 | No |
| 24 | 95 | Yes | |
| Photolysis | 24 | 92 | Yes |
Mechanism of Action and Signaling Pathway
This compound is an agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smo, allowing Smo to accumulate in the primary cilium and initiate a downstream signaling cascade. This cascade ultimately leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival. This compound directly activates Smo, bypassing the need for Hh ligand binding to PTCH1.[1]
For further information or technical support, please refer to the supplier's documentation or contact their technical services.
References
Troubleshooting & Optimization
GSA-10 not inducing cell differentiation troubleshooting
Welcome to the . This guide is designed to assist researchers, scientists, and drug development professionals in effectively using GSA-10 to induce osteogenic differentiation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By activating SMO, this compound initiates a signaling cascade that promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[2][3] It is a quinolinecarboxamide derivative that binds to a distinct pocket on the SMO receptor compared to other agonists like cyclopamine.[1][2]
Q2: My cells are not differentiating into osteoblasts after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of differentiation. These include:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between different cell lines and even different passages of the same cell line.
-
Cell Health and Confluency: Poor cell health, low viability, or incorrect cell density at the time of induction can significantly impact differentiation efficiency.
-
Reagent Quality: Degradation of this compound or other critical media components can lead to experimental failure.
-
Cell Line Variability: Not all mesenchymal stem cell (MSC) lines respond equally to the same differentiation stimuli.[4][5]
Q3: What is the recommended concentration range for this compound?
The reported EC₅₀ (half-maximal effective concentration) for this compound is 1.2 μM in a mouse mesenchymal cell line (C3H10T1/2) differentiation assay.[1][3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for optimization is 0.1 µM to 10 µM.
Q4: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for preparing and storing your this compound stock solution. Generally, small molecule compounds are dissolved in a solvent like DMSO to create a concentrated stock, which is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: I am observing high levels of cell death after treating my cells with this compound. What should I do?
High cell death may indicate that the concentration of this compound is too high and causing cytotoxicity.[6] It is recommended to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cells. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Troubleshooting Guide
This section provides a more in-depth look at common issues, their potential causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Osteogenic Differentiation | 1. Incorrect this compound Concentration: The concentration may be too low to induce a response or too high, leading to toxicity.[6]2. Cell Passage Number: High passage numbers can lead to reduced differentiation potential.3. Inappropriate Cell Density: Both too low and too high cell confluency can inhibit differentiation.4. Degraded Reagents: this compound or other media components may have lost activity. | 1. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to identify the optimal concentration.2. Use cells at a low passage number and maintain a consistent passaging schedule.3. Optimize cell seeding density to ensure cells are at the appropriate confluency at the start of differentiation.4. Use fresh aliquots of this compound and ensure all media and supplements are within their expiration dates. |
| High Cell Death/Toxicity | 1. This compound Concentration is Too High: The compound may be cytotoxic at the concentration used.2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.3. Poor Cell Health Prior to Treatment: Starting with unhealthy cells can exacerbate the toxic effects of any treatment. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (half-maximal cytotoxic concentration).2. Ensure the final solvent concentration in the culture medium is below toxic levels (e.g., <0.1% for DMSO).3. Ensure cells are healthy and have high viability before starting the experiment. |
| Inconsistent Results Between Experiments | 1. Cell Line Heterogeneity: Stem cell populations can be heterogeneous, leading to variable responses.[7][8]2. Variability in Reagents: Batch-to-batch variation in serum or other media components can affect outcomes.[9]3. Inconsistent Culture Practices: Minor variations in protocols, such as incubation times or cell densities, can lead to different results.[10] | 1. Use a consistent and well-characterized cell line. Consider single-cell cloning to generate a more homogeneous population.2. Test new batches of reagents before use in critical experiments.[9]3. Maintain meticulous records and adhere strictly to established protocols. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound and osteogenic differentiation experiments.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Molecular Weight | 450.5 g/mol | [1] |
| CAS Number | 300833-95-8 | [1] |
| EC₅₀ | 1.2 µM (in C3H10T1/2 cells) | [1][3] |
| Recommended Optimization Range | 0.1 µM - 10 µM | General recommendation |
| Purity | ≥ 95% | [1] |
Table 2: General Timeline for Osteogenic Differentiation of MSCs
| Day | Procedure | Notes |
| 0 | Seed MSCs in maintenance medium. | Aim for 70-80% confluency on Day 2. |
| 2 | Replace maintenance medium with osteogenic differentiation medium containing this compound. | This is the start of the differentiation induction. |
| 4-14 | Medium change every 2-3 days. | Continue to use fresh osteogenic medium with this compound. |
| 14-21 | Assess osteogenic differentiation. | Perform assays such as Alizarin Red S staining for mineralization or qPCR for osteogenic markers. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate mesenchymal stem cells in a 96-well plate at a density that will result in 70-80% confluency after 48 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in osteogenic differentiation medium. A typical starting range is from 20 µM down to 0.2 µM (this will be further diluted 1:1 in the wells). Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Treatment: After 48 hours, carefully remove the maintenance medium from the cells and add the 2X this compound dilutions.
-
Incubation: Incubate the plate for the desired differentiation period (e.g., 14 days), changing the medium with the respective this compound concentrations every 2-3 days.
-
Assay: After the incubation period, assess osteogenic differentiation using a relevant assay, such as alkaline phosphatase activity or Alizarin Red S staining.
-
Data Analysis: Plot the differentiation marker signal against the log of the this compound concentration to determine the optimal concentration.
Protocol 2: Osteogenic Differentiation of MSCs using this compound
-
Cell Plating: Seed MSCs on tissue culture-treated plates at an appropriate density in their maintenance medium.
-
Induction of Differentiation: When the cells reach 70-80% confluency, replace the maintenance medium with pre-warmed osteogenic differentiation medium containing the optimized concentration of this compound.
-
Culture Maintenance: Change the medium every 2-3 days with fresh osteogenic differentiation medium containing this compound.
-
Monitoring Differentiation: Monitor the cells regularly under a microscope for morphological changes indicative of osteogenic differentiation, such as a more cuboidal shape.
-
Assessment of Differentiation: After 14-21 days, assess the extent of differentiation by staining for calcium deposits with Alizarin Red S and/or by analyzing the expression of osteogenic marker genes (e.g., RUNX2, ALP, OCN) using qPCR.
Visualizations
Signaling Pathway
Caption: this compound activates the Hedgehog pathway by binding to SMO.
Experimental Workflow
Caption: Workflow for this compound induced osteogenic differentiation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Single-Cell-Based Analysis Highlights a Surge in Cell-to-Cell Molecular Variability Preceding Irreversible Commitment in a Differentiation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription factor fluctuations underlie cell-to-cell variability in a signaling pathway response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wicell.org [wicell.org]
- 10. stemcell.com [stemcell.com]
Optimizing GSA-10 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of GSA-10 for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It functions by directly binding to the NACHT domain of NLRP3, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This action effectively blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -80°C to prevent repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: Is this compound cytotoxic?
A3: this compound exhibits low cytotoxicity in most cell lines at concentrations up to 10 µM for treatment durations of up to 24 hours. However, cytotoxicity can be cell-type dependent and may increase with longer exposure times. It is crucial to perform a viability assay to determine the optimal non-toxic concentration range for your specific experimental model.
Optimizing this compound Treatment Duration
The optimal treatment duration for this compound depends on the experimental model and the specific research question. The following data and protocols provide a framework for determining the ideal timing for your experiments.
Time-Course and Dose-Response Data
The following tables summarize data from experiments using lipopolysaccharide (LPS)-primed murine bone marrow-derived macrophages (BMDMs) stimulated with nigericin to activate the NLRP3 inflammasome.
Table 1: Effect of this compound Concentration and Treatment Duration on IL-1β Secretion (pg/mL)
| This compound Conc. | 2-hour Pre-treatment | 6-hour Pre-treatment | 12-hour Pre-treatment | 24-hour Pre-treatment |
|---|---|---|---|---|
| Vehicle (DMSO) | 2540 ± 150 | 2590 ± 180 | 2610 ± 200 | 2550 ± 170 |
| 100 nM | 1830 ± 120 | 1250 ± 90 | 980 ± 75 | 950 ± 80 |
| 500 nM | 950 ± 80 | 410 ± 50 | 220 ± 30 | 215 ± 25 |
| 1 µM | 420 ± 45 | 150 ± 20 | 95 ± 15 | 90 ± 12 |
| 5 µM | 180 ± 25 | 85 ± 10 | 75 ± 8 | 70 ± 10 |
Table 2: Effect of this compound Concentration and Treatment Duration on Cell Viability (% of Vehicle Control)
| This compound Conc. | 2-hour Pre-treatment | 6-hour Pre-treatment | 12-hour Pre-treatment | 24-hour Pre-treatment |
|---|---|---|---|---|
| Vehicle (DMSO) | 100% | 100% | 100% | 100% |
| 100 nM | 100% | 99% | 99% | 98% |
| 500 nM | 100% | 99% | 98% | 97% |
| 1 µM | 99% | 98% | 97% | 95% |
| 5 µM | 98% | 96% | 92% | 88% |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a recommended workflow for optimizing treatment duration.
Caption: Mechanism of this compound in blocking NLRP3 inflammasome activation.
Caption: Experimental workflow for optimizing this compound treatment duration.
Experimental Protocol: Time-Course Optimization
This protocol describes how to determine the optimal pre-treatment duration for this compound in LPS-primed macrophages.
Objective: To identify the minimum this compound pre-treatment time required for maximal inhibition of IL-1β secretion without inducing significant cytotoxicity.
Materials:
-
Primary cells (e.g., BMDMs) or cell line (e.g., THP-1)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
LPS (1 µg/mL)
-
Nigericin (5 µM)
-
96-well tissue culture plates
-
Reagents for ELISA (IL-1β) and cell viability assay (e.g., LDH or MTT kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM, and a vehicle control with DMSO).
-
Remove the old medium from the cells.
-
Add the this compound dilutions to the wells. Incubate for different time points (e.g., 24h, 12h, 6h, 2h) before LPS priming.
-
-
Inflammasome Priming: Add LPS (final concentration of 1 µg/mL) to all wells (except for negative controls) and incubate for 4 hours.
-
Inflammasome Activation: Add Nigericin (final concentration of 5 µM) to the wells and incubate for 1 hour.
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
The remaining cells can be used for a viability assay (e.g., MTT) or lysed for Western blot analysis.
-
-
Data Analysis:
-
Perform the IL-1β ELISA and the cell viability assay according to the manufacturer's instructions.
-
Plot IL-1β concentration and cell viability against the this compound pre-treatment duration for each concentration.
-
Determine the optimal duration that provides the highest inhibition of IL-1β with the lowest cytotoxicity. Based on the data in Tables 1 and 2, a 12-hour pre-treatment offers a robust inhibitory effect with minimal impact on cell viability.
-
Troubleshooting Guide
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: This issue can arise from several factors:
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells.
-
Cell Health: Use healthy, low-passage number cells. Cells that are stressed or overly confluent may be more susceptible to drug-induced toxicity.
-
Contamination: Check your cell cultures for microbial contamination, which can induce cell death and confound results.
-
Cell-Specific Sensitivity: Your cell type may be particularly sensitive to this compound. Perform a full dose-response curve (0.1-10 µM) combined with a viability assay to identify the IC50 and the maximum non-toxic concentration for your specific cells.
Q5: The inhibitory effect of this compound is lower than expected. How can I improve it?
A5: Inconsistent or weak inhibition can be due to the following:
-
Insufficient Pre-treatment Time: As shown in Table 1, the efficacy of this compound is time-dependent. A short pre-treatment duration (e.g., 2 hours) may not be sufficient for the compound to reach its target and exert its full effect. Try extending the pre-treatment time to 12 hours or more.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Dilute the stock into your working medium immediately before use.
-
Over-stimulation: The concentration of the activating signal (e.g., Nigericin) may be too high, overwhelming the inhibitory capacity of this compound. Consider reducing the concentration of the inflammasome activator.
Caption: Troubleshooting decision tree for common this compound experimental issues.
Potential off-target effects of GSA-10 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSA-10, a novel small-molecule agonist of the Smoothened (Smo) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinolinecarboxamide derivative that functions as a potent agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] It promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][4] A notable feature of this compound is that it does not bind to the classical cyclopamine-binding site on Smo, suggesting it interacts with a novel active site on the receptor.[1][5]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. For inducing osteoblast differentiation in C3H10T1/2 cells, an EC₅₀ of 1.2 µM has been reported.[4][6] A concentration of 3 µM has been used for 6-day differentiation protocols in these cells.[2] For inhibiting fat formation in 3T3-L1 preadipocytes, a concentration of 10 µM for 24 hours has been effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data on the comprehensive off-target screening of this compound against a broad panel of receptors and kinases. The primary literature focuses on its on-target effects on the Smoothened receptor.[1] Therefore, it is crucial for researchers to empirically determine potential off-target effects in their system of interest.
Q4: How can I assess the potential cytotoxicity of this compound in my experiments?
To assess for potential cytotoxicity, it is recommended to perform a cell viability assay in parallel with your functional assays. Common methods include:
-
MTT or WST-1 Assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells) allows for direct visualization and quantification of cell viability.
It is advisable to test a range of this compound concentrations, including those higher than the expected effective concentration, to identify any potential toxic effects.
Troubleshooting Guides
Issue 1: No significant cellular response to this compound treatment.
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Cell Line Unresponsive to Hedgehog Signaling | Confirm that your cell line expresses the necessary components of the Hedgehog signaling pathway (e.g., Smo, Gli). Test a known Smo agonist, such as SAG, as a positive control. |
| Incorrect Assay Endpoint or Timing | The effect of this compound on your cellular phenotype may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your assay. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: High background or unexpected results in reporter assays (e.g., Gli-luciferase).
| Possible Cause | Recommended Troubleshooting Steps |
| Leaky Reporter Construct | Test your reporter construct in a cell line known to have no endogenous Hedgehog pathway activity to ensure it is not constitutively active. |
| Non-Canonical Gli Activation | The observed reporter activity might be due to Smo-independent (non-canonical) activation of Gli transcription factors. To investigate this, co-treat your cells with this compound and a known inhibitor of a suspected cross-talking pathway (e.g., PI3K/Akt, MAPK). |
| Suboptimal Transfection Efficiency | Optimize your transfection protocol to ensure consistent and high expression of the reporter construct. This can include varying the DNA-to-reagent ratio and the cell density at the time of transfection. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (Osteoblast Differentiation) | C3H10T1/2 | 1.2 µM | [4][6] |
| Effective Concentration (Osteoblast Differentiation) | C3H10T1/2 | 3 µM (6 days) | [2] |
| Effective Concentration (Adipogenesis Inhibition) | 3T3-L1 | 10 µM (24 hours) | [2] |
Table 2: Inhibition of this compound-induced Cell Differentiation by Smo Antagonists
| Antagonist | Inhibition Range | Reference |
| MRT-83 | Nanomolar | [1] |
| SANT-1 | Nanomolar | [1] |
| LDE225 (Sonidegib) | Nanomolar | [1] |
| M25 | Nanomolar | [1] |
| GDC-0449 (Vismodegib) | Micromolar | [1] |
| Cyclopamine | No Inhibition | [1] |
| CUR61414 | No Inhibition | [1] |
Experimental Protocols
Protocol 1: C3H10T1/2 Osteoblast Differentiation Assay
This protocol is adapted from the methods described in Gorojankina et al., 2013.[1]
-
Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS.
-
Treatment: After 24 hours, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 6 days, changing the medium with fresh this compound or vehicle every 2 days.
-
Alkaline Phosphatase (ALP) Assay:
-
Wash the cells once with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction with 3M NaOH.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration determined by a BCA assay.
-
Protocol 2: Gli-Luciferase Reporter Assay
This is a general protocol that can be adapted for use with this compound.
-
Cell Seeding and Transfection: Seed NIH/3T3 or another suitable cell line in a 24-well plate. Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh low-serum medium containing various concentrations of this compound, a positive control (e.g., SAG), and a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toliopoulos.gr [toliopoulos.gr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to improve the potency of GSA-10 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the in vitro potency of GSA-10, a Smoothened (SMO) receptor agonist.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Question: Why is the observed EC50 of this compound higher than the reported 1.2 µM?
Answer: Several factors can contribute to a decrease in this compound potency. Consider the following possibilities:
-
Cell Line and Passage Number: The expression level of the SMO receptor and other components of the Hedgehog signaling pathway can vary between cell lines and even with increasing passage number of the same cell line. It is recommended to use low-passage cells and to characterize the expression of key pathway components.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous factors that may interfere with the Hedgehog pathway. Test multiple lots of FBS or consider using a serum-free or serum-reduced medium.
-
Compound Stability and Solubility: this compound is a quinolinecarboxamide derivative. Ensure that your stock solutions are properly prepared and stored. Poor solubility in aqueous culture media can reduce the effective concentration of the compound. Consider using a lower percentage of serum or a different solvent for initial stock preparation, ensuring the final solvent concentration in the assay is minimal and consistent across all conditions.
-
Assay-Specific Conditions: The potency of this compound can be influenced by the specific assay used. For example, in an alkaline phosphatase-based differentiation assay, factors like cell density and the duration of the experiment can impact the results.[1]
Question: My dose-response curve for this compound is not sigmoidal. What could be the cause?
Answer: A non-sigmoidal dose-response curve can indicate several issues:
-
Compound Precipitation: At high concentrations, this compound may be precipitating out of solution in the culture medium. Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
Cell Toxicity: High concentrations of this compound or the solvent used for its stock solution may be causing cytotoxicity, leading to a decrease in the response at the upper end of the dose-response curve. It is advisable to perform a separate cytotoxicity assay to assess the impact of this compound on cell viability.
-
Off-Target Effects: At very high concentrations, this compound might be interacting with other cellular targets, leading to unexpected biological responses that interfere with the primary assay readout.
Question: I am not observing a significant potentiation of this compound's effect with forskolin. What should I do?
Answer: The potentiation of this compound by forskolin is a known characteristic of its action on a novel SMO active site.[2] If you are not observing this effect, consider the following:
-
Forskolin Concentration and Purity: Ensure that the forskolin you are using is of high purity and that you are using it at an appropriate concentration. A dose-response experiment with forskolin alone can help determine its optimal concentration in your cell system.
-
Cellular Context: The machinery required for the potentiation effect, likely involving G protein-coupled signaling and cAMP production, must be present and functional in your chosen cell line.
-
Timing of Treatment: The timing of the co-treatment with this compound and forskolin may be critical. Experiment with different incubation times and sequences of addition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is a quinolinecarboxamide derivative that acts as a positive modulator of SMO.[2]
Q2: How does this compound differ from other SMO agonists like SAG?
A2: this compound binds to a novel active site on the SMO receptor, which is distinct from the classic bodipy-cyclopamine binding site targeted by many other SMO modulators.[2] This is highlighted by the fact that its effects are not inhibited by cyclopamine.[2]
Q3: What is the primary in vitro application of this compound?
A3: The primary described in vitro application of this compound is to promote the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][2]
Q4: How can the potency of this compound be increased in vitro?
A4: The activity of this compound can be strongly potentiated by co-treatment with forskolin or cholera toxin.[2] This suggests that elevating intracellular cyclic AMP (cAMP) levels can enhance this compound's effect on the SMO receptor.
Q5: What is the recommended solvent for this compound?
A5: While the specific solvent may depend on the supplier, quinolinecarboxamide derivatives are typically dissolved in a polar aprotic solvent like DMSO to create a concentrated stock solution, which is then further diluted in aqueous culture medium. Always refer to the manufacturer's data sheet for specific instructions.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Source |
| EC50 | 1.2 µM | C3H10T1/2 (mouse mesenchymal) | Alkaline phosphatase-based differentiation | [1] |
| Potentiation | Strongly potentiated | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation of Mesenchymal Stem Cells (MSCs) with this compound
This protocol outlines the steps for inducing osteoblast differentiation from MSCs using this compound.
-
Cell Seeding:
-
Plate MSCs (e.g., C3H10T1/2) in a 96-well plate at a density of 5,000 cells/well in complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in osteogenic differentiation medium (e.g., MEM supplemented with 10% FBS, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid).
-
For potentiation experiments, prepare parallel dilutions containing a fixed concentration of forskolin (e.g., 10 µM).
-
Remove the growth medium from the cells and replace it with the this compound-containing differentiation medium.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
-
Alkaline Phosphatase (ALP) Assay:
-
Wash the cells twice with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with 3 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Normalize the ALP activity to the total protein content for each well.
-
Plot the normalized ALP activity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Gli1 Reporter Assay for SMO Activation
This protocol describes how to measure SMO activation using a Gli1 luciferase reporter assay.
-
Cell Transfection and Seeding:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a Gli1-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Plate the transfected cells in a 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the this compound dilutions and incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50.
-
Visualizations
Caption: Simplified Hedgehog signaling pathway showing this compound activation of SMO.
Caption: Troubleshooting workflow for low this compound in vitro potency.
Caption: this compound binds to an allosteric site on the SMO receptor.
References
GSA-10 degradation and how to prevent it
Technical Support Center: GSA-10
Disclaimer: The following information is provided for a hypothetical small molecule drug candidate, designated "this compound," as this substance does not correspond to a known entity in the public domain. The degradation pathways, experimental protocols, and data are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: Loss of this compound potency is often attributed to its degradation. The primary suspected pathways are hydrolysis and oxidation, especially when in solution. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can accelerate this process. We recommend verifying the pH of your buffer and ensuring the solution is stored under the recommended conditions (see Q2).
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: For long-term stability, solid this compound should be stored at -20°C or lower, in a desiccated, dark environment. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, aliquot the solution and store it at -80°C for no longer than two weeks. Avoid repeated freeze-thaw cycles.
Q3: I am observing a color change in my this compound solution. What does this indicate?
A3: A color change, such as a shift from colorless to yellow, is a common indicator of this compound degradation, likely due to the formation of oxidized byproducts. If you observe a color change, it is crucial to discard the solution and prepare a fresh batch to ensure the integrity of your experimental results.
Q4: Can I use common laboratory buffers to dissolve this compound?
A4: this compound is sensitive to pH. Buffers with a pH outside the optimal range of 6.0-7.5 can catalyze its degradation. It is advisable to use buffers within this range and to avoid those containing components that can promote oxidation. A phosphate-based buffer at pH 7.0 is a good starting point.
Q5: How can I troubleshoot inconsistent results in my cell-based assays using this compound?
A5: Inconsistent results can stem from this compound degradation. Ensure that your stock solutions are fresh and have been stored correctly. When preparing dilutions for your assay, use pre-chilled, appropriate buffers and minimize the time the compound spends at room temperature and exposed to light. Running a stability check on your this compound solution under your specific assay conditions can also be informative.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Reduced biological activity in assays | This compound degradation in solution. | Prepare fresh solutions for each experiment. Verify the pH and composition of the solvent. Store stock solutions at -80°C in small aliquots. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Analyze the sample immediately after preparation. If degradation is suspected, compare the chromatogram with a freshly prepared standard. |
| Precipitation of this compound in aqueous solution | Poor solubility or degradation leading to insoluble byproducts. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Consider using a co-solvent if solubility is an issue. |
| Inconsistent replicate data | Instability of this compound during the experiment. | Minimize the exposure of this compound solutions to light and elevated temperatures. Prepare working solutions immediately before use. |
Quantitative Data Summary
Table 1: Stability of this compound in Solution (1 mg/mL) at 4°C
| Buffer System | pH | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| Phosphate Buffer | 6.0 | 98.2% | 95.1% |
| Phosphate Buffer | 7.0 | 99.1% | 97.5% |
| Tris Buffer | 8.0 | 92.5% | 85.3% |
| Acetate Buffer | 5.0 | 90.1% | 80.6% |
Table 2: Impact of Temperature on this compound Stability (Solid Form)
| Storage Temperature | % this compound Remaining (30 days) | % this compound Remaining (90 days) |
| 25°C (Room Temperature) | 85.4% | 65.2% |
| 4°C | 98.9% | 96.7% |
| -20°C | >99.9% | 99.8% |
| -80°C | >99.9% | >99.9% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
-
Preparation of this compound Stock Solution:
-
Accurately weigh 10 mg of solid this compound and dissolve it in 10 mL of HPLC-grade DMSO to obtain a 1 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Divide the test solution into separate light-protected vials for each time point.
-
Incubate the vials under the desired test conditions (e.g., 4°C, room temperature).
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vial.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase gradient to achieve good separation of this compound from its potential degradants.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Addressing variability in results with GSA-10 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in results when conducting experiments with GSA-10, a potent Smoothened (Smo) agonist. This guide is intended for researchers, scientists, and drug development professionals working with the Hedgehog signaling pathway.
Troubleshooting Guides
Variability in this compound experiments can arise from multiple factors, including the handling of the compound, cell culture conditions, and the specifics of the assay protocol. The following tables outline common problems, their potential causes, and recommended solutions.
Table 1: this compound Compound and Reagent Issues
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Incorrect this compound concentration: Inaccurate dilution of the stock solution. | Prepare fresh dilutions from a new stock vial. Verify the calculations for dilutions. Perform a dose-response curve to confirm the optimal concentration.[1] |
| This compound degradation: Improper storage of stock solutions or working solutions. | Store this compound stock solutions at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Poor solubility: this compound precipitating out of the solution in the culture medium. | This compound is soluble in DMSO.[2][3] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Warm the media slightly to aid dissolution if necessary. | |
| Inconsistent results between experiments | Variability in this compound stock solution: Degradation or evaporation of solvent from the stock solution over time. | Use a freshly prepared stock solution or a new aliquot for each set of experiments. Regularly check the concentration of the stock solution if possible. |
| Contaminated reagents: Contamination in cell culture media, serum, or other reagents. | Use fresh, sterile reagents. Regularly test for mycoplasma contamination in cell cultures. |
Table 2: Cell Culture and Assay Condition Issues
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Basal Hedgehog pathway activation: Some cell lines may have a high basal level of Hedgehog signaling. | Use a cell line with low endogenous Hedgehog pathway activity. Include a negative control (vehicle-only) to determine the baseline. |
| Serum components: Factors in the serum may activate the Hedgehog pathway. | Reduce the serum concentration during the this compound treatment period if the cells can tolerate it. Consider using serum-free media for the assay. | |
| Low signal-to-noise ratio | Suboptimal cell density: Cell density can affect the cellular response to this compound. | Optimize the cell seeding density for your specific assay. Perform a cell titration experiment to determine the optimal density. |
| Inappropriate assay endpoint: The chosen readout may not be sensitive enough to detect changes in Hedgehog pathway activation. | Use a more direct and sensitive readout, such as measuring the expression of Hedgehog target genes (e.g., Gli1, Ptch1) by qPCR.[4] | |
| Variability in osteoblast differentiation | Inconsistent cell confluency at the start of differentiation: The differentiation potential of C3H10T1/2 cells can be influenced by their confluency. | Ensure that the C3H10T1/2 cells are consistently at or near 100% confluency before initiating differentiation.[5][6] |
| Batch-to-batch variation in serum: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and inhibitors that affect differentiation. | Test different lots of FBS and select one that provides consistent results. Once a suitable lot is identified, purchase a larger quantity to ensure consistency over a series of experiments. | |
| Inconsistent incubation times: The duration of this compound treatment can significantly impact the extent of differentiation. | Adhere strictly to the optimized incubation times for this compound treatment and subsequent differentiation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[7][8] In the absence of a Hedgehog ligand, the Patched (Ptc) receptor inhibits Smo. This compound binds to Smo, relieving this inhibition and activating the downstream signaling cascade. This leads to the activation of Gli transcription factors, which regulate the expression of target genes involved in processes like cell differentiation.[9][10]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The half-maximal effective concentration (EC50) of this compound for inducing osteoblast differentiation in C3H10T1/2 cells is approximately 1.2 µM.[8][11] A good starting point for your experiments would be to test a range of concentrations around this value, for example, from 0.1 µM to 10 µM, to determine the optimal concentration for your specific cell line and assay conditions.
Q3: My this compound is not dissolving properly in the cell culture medium. What should I do?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). When preparing your working solution in cell culture medium, ensure that the final concentration of DMSO is low (ideally below 0.5%) to avoid solvent-induced toxicity or off-target effects. You can gently warm the medium to 37°C to aid in the dissolution of this compound. Always add the this compound/DMSO solution to the medium and mix well immediately.
Q4: I am observing significant variability in the level of osteoblast differentiation between experiments. What could be the cause?
A4: Variability in osteoblast differentiation assays can stem from several factors.[12] Key considerations include:
-
Cell Confluency: Ensure your C3H10T1/2 cells are consistently at 100% confluency before starting the differentiation protocol.
-
Serum Variability: Use the same batch of FBS for a series of experiments, as different lots can have varying effects on differentiation.
-
Passage Number: Use C3H10T1/2 cells at a consistent and low passage number, as high passage numbers can lead to a decrease in differentiation potential.
-
This compound Activity: Ensure your this compound stock is properly stored and that you are using freshly prepared working solutions.
Q5: What are the appropriate positive and negative controls for a this compound experiment?
A5:
-
Positive Control: Another well-characterized Smoothened agonist, such as SAG (Smoothened Agonist), can be used as a positive control to confirm that the cellular machinery for Hedgehog signaling is responsive.[13][14]
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration used for this compound) is essential to account for any effects of the solvent on the cells.
-
Pathway Inhibition Control: To confirm that the observed effects are mediated by the Hedgehog pathway, you can co-treat cells with this compound and a Hedgehog pathway inhibitor that acts downstream of Smo, such as a Gli antagonist (e.g., GANT61).
Experimental Protocols
Protocol: this compound-Induced Osteoblast Differentiation of C3H10T1/2 Cells
This protocol describes the induction of osteoblast differentiation in the C3H10T1/2 mouse mesenchymal stem cell line using this compound.
Materials:
-
C3H/10T1/2, Clone 8 cell line (ATCC® CCL-226™)
-
Growth Medium: Basal Medium Eagle (BME) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well cell culture plates
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding:
-
Culture C3H10T1/2 cells in Growth Medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS, and detach them using Trypsin-EDTA.
-
Seed the cells into multi-well plates at a density that will allow them to reach 100% confluency within 24-48 hours.
-
-
This compound Treatment:
-
Once the cells have reached 100% confluency, replace the Growth Medium with Differentiation Medium containing the desired concentration of this compound (e.g., 1.2 µM).
-
Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for the desired treatment period (e.g., 3-7 days). Change the medium with freshly prepared this compound containing Differentiation Medium every 2-3 days.
-
-
Assessment of Osteoblast Differentiation:
-
Alkaline Phosphatase (ALP) Staining (Early Marker):
-
After 3-7 days of differentiation, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.
-
Wash the cells again with PBS.
-
Stain for ALP activity according to the manufacturer's instructions of the ALP staining kit.
-
Observe the cells under a microscope for the development of a blue/purple color, indicating ALP activity.
-
-
Alizarin Red S Staining (Late Marker - Mineralization):
-
After 14-21 days of differentiation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with deionized water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the wells several times with deionized water.
-
Observe the formation of red-orange calcium deposits, indicating matrix mineralization.
-
-
Mandatory Visualization
Diagram 1: Canonical Hedgehog Signaling Pathway and this compound Action
Caption: Canonical Hedgehog signaling pathway and the activating role of this compound on Smoothened.
Diagram 2: Experimental Workflow for this compound Induced Osteoblast Differentiation
Caption: Workflow for this compound induced osteoblast differentiation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ≥98% (HPLC) | 300833-95-8 [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. C3H10T1/2 Mesenchymal Stem Cell Line as a New In Vitro Tool for Studying Adipocyte Dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3H/10T1/2 Cells [cytion.com]
- 7. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. news-medical.net [news-medical.net]
- 10. news-medical.net [news-medical.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Smoothened agonist - Wikipedia [en.wikipedia.org]
Troubleshooting GSA-10 inactivity in the presence of cyclopamine
Welcome to the technical support center for troubleshooting experiments involving the Smoothened (SMO) agonist, GSA-10, and the SMO antagonist, cyclopamine. This resource provides guidance for researchers, scientists, and drug development professionals who are observing an expected pharmacological interaction: the inhibition of this compound activity by cyclopamine.
Frequently Asked Questions (FAQs)
Q1: What are this compound and cyclopamine, and what are their roles in the Hedgehog signaling pathway?
This compound is a synthetic small-molecule agonist of the Smoothened (SMO) receptor.[1][2][3][4][5] SMO is a key signal transducer in the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and can be implicated in cancer when aberrantly activated.[1][6][7][8][9] this compound activates the Hh pathway, promoting downstream signaling.[1][2][3]
Cyclopamine is a naturally occurring steroidal alkaloid that acts as an inhibitor (antagonist) of the Hedgehog signaling pathway.[6][10][11] It achieves this by directly binding to and inhibiting the SMO receptor, thereby blocking downstream signal transduction.[10][11]
Q2: I am observing that this compound is inactive in the presence of cyclopamine. Is this an experimental error?
This is not an experimental error but an expected pharmacological outcome. This compound is an agonist that activates the SMO receptor, while cyclopamine is an antagonist that inhibits it. When both are present, cyclopamine will counteract the activating effect of this compound, leading to a reduction or complete loss of this compound-induced activity.
Q3: Do this compound and cyclopamine bind to the same site on the SMO receptor?
No, current research indicates that this compound and cyclopamine bind to distinct sites on the SMO receptor.[1][4][5] this compound does not recognize the classic binding site for cyclopamine.[1][4][5] This suggests that cyclopamine inhibits this compound's effects through allosteric inhibition, where binding at one site influences the conformation and activity of the receptor at another site.
Q4: What is the mechanism of cyclopamine's inhibition of SMO?
Cyclopamine binds directly to the seven-transmembrane (7TM) bundle of the SMO receptor.[6][10][11] This binding event locks the SMO receptor in an inactive conformation, preventing it from transducing signals downstream, even in the presence of an agonist like this compound.
Troubleshooting Guide
Issue: Complete or Partial Inactivity of this compound When Co-administered with Cyclopamine
This section will guide you through confirming and understanding the observed inhibition of this compound by cyclopamine.
1. Verify Compound Concentrations and Purity:
-
Ensure that the stock solutions of this compound and cyclopamine are at the correct concentrations and have been stored properly to maintain their activity.
-
Confirm the purity of both compounds, as impurities can lead to unexpected results.
2. Perform a Dose-Response Experiment:
-
To characterize the inhibitory effect of cyclopamine on this compound activity, perform a dose-response experiment.
-
Keep the concentration of this compound constant (e.g., at its EC50 value) and test a range of cyclopamine concentrations.
-
Conversely, you can keep the cyclopamine concentration constant (e.g., at its IC50 value) and perform a dose-response with this compound. This will demonstrate a rightward shift in the this compound dose-response curve, indicative of antagonism.
3. Analyze Downstream Readouts of Hedgehog Signaling:
-
Measure the expression of downstream target genes of the Hedgehog pathway, such as Gli1 and Ptch1, using qPCR.
-
Assess cellular differentiation, for example, by measuring alkaline phosphatase activity in C3H10T1/2 cells if studying osteogenesis.[2][4]
-
Utilize a reporter assay, such as a Gli-luciferase reporter, to quantify the activity of the Hedgehog pathway.
4. Consider the Experimental Timeline:
-
The timing of compound addition can influence the results. Pre-incubating cells with cyclopamine before adding this compound may result in a more pronounced inhibitory effect.
Data Presentation
Table 1: Summary of this compound and Cyclopamine Properties
| Compound | Type | Target | Binding Site on SMO | Typical In Vitro Concentration Range |
| This compound | Agonist | Smoothened (SMO) | Does not bind to the classic cyclopamine site[1][4][5] | 1 - 10 µM[2][3] |
| Cyclopamine | Antagonist | Smoothened (SMO) | Seven-transmembrane (7TM) bundle[6][10][11] | 0.1 - 20 µM[12][13] |
Table 2: Example Experimental Data for Cyclopamine Inhibition of this compound Activity
| This compound Concentration (µM) | Cyclopamine Concentration (µM) | Gli1 mRNA Expression (Fold Change vs. Vehicle) |
| 1.2 | 0 | 10.5 |
| 1.2 | 0.1 | 8.2 |
| 1.2 | 0.5 | 4.1 |
| 1.2 | 1.0 | 1.5 |
| 1.2 | 5.0 | 0.9 |
Note: The data in this table are illustrative and will vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Hedgehog Pathway Activity Assay Using a Gli-Luciferase Reporter
-
Cell Culture: Plate NIH/3T3 cells or another suitable cell line stably expressing a Gli-responsive luciferase reporter in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and cyclopamine in the appropriate cell culture medium.
-
Treatment:
-
For a cyclopamine dose-response, add a fixed concentration of this compound (e.g., EC50) and varying concentrations of cyclopamine to the cells.
-
Include control wells with vehicle (e.g., DMSO), this compound alone, and cyclopamine alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) and express the results as fold change relative to the vehicle control.
Protocol 2: qPCR Analysis of Hedgehog Target Gene Expression
-
Cell Culture and Treatment: Plate cells (e.g., C3H10T1/2) in a 6-well plate and treat with this compound, cyclopamine, or a combination of both as described in Protocol 1.
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for Hedgehog target genes (Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, expressing the results as fold change relative to the vehicle-treated control.
Visualizations
Caption: Hedgehog signaling pathway with points of action for this compound and cyclopamine.
References
- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 10. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing GSA-10 activity with forskolin and cholera toxin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing forskolin and cholera toxin to enhance the activity of GSA-10, a novel Smoothened (Smo) receptor agonist.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, forskolin, cholera toxin, and their synergistic interaction.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It is a quinolinecarboxamide derivative that promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts by activating Smo.[1][2] Notably, this compound binds to a different site on the Smo receptor than other common agonists like cyclopamine.[2]
Q2: How do forskolin and cholera toxin enhance this compound activity?
A2: The activity of this compound is strongly potentiated by forskolin and cholera toxin.[1] This enhancement is due to the activation of the cyclic AMP (cAMP) signaling pathway.
-
Forskolin is a diterpene that directly activates the enzyme adenylyl cyclase, which synthesizes cAMP from ATP.[3][4][5]
-
Cholera Toxin (CTX) is a bacterial toxin that constitutively activates the stimulatory G-protein alpha subunit (Gαs) through a process called ADP-ribosylation.[6][7] This permanently active Gαs continuously stimulates adenylyl cyclase, leading to a dramatic and sustained increase in intracellular cAMP levels.[8][9]
The potentiation suggests a crosstalk between the Hedgehog pathway, activated by this compound, and the cAMP pathway, activated by forskolin and cholera toxin.
Q3: What are the typical working concentrations for these compounds?
A3: Optimal concentrations are cell-type dependent and should be determined empirically through dose-response experiments. However, the following table provides common starting ranges based on literature.
| Compound | Typical EC₅₀ / Working Concentration | Solvent | Reference |
| This compound | EC₅₀ of 1.2 µM | DMSO | [2] |
| Forskolin | 1 - 100 µM | DMSO | [10][11] |
| Cholera Toxin | 50 - 200 ng/mL (approx. 0.6 - 2.4 nM) | Aqueous Buffer (e.g., PBS) | [12][13] |
Q4: Are there known off-target effects for forskolin?
A4: Yes. While forskolin is widely used as a specific activator of adenylyl cyclase, at higher concentrations it has been shown to inhibit some membrane transport proteins and ion channels through a cAMP-independent mechanism.[4] Researchers should include appropriate controls to verify that the observed effects are mediated by cAMP.
Q5: What safety precautions are necessary when working with cholera toxin?
A5: Cholera toxin is a potent bacterial toxin. Researchers must adhere to Biosafety Level 2 (BSL-2) practices.[14][15] All work with the toxin, especially in its powdered form, should be conducted in a certified biological safety cabinet or chemical fume hood.[15] Appropriate personal protective equipment (PPE), including gloves and a lab coat, is required. Inactivation can be achieved with a 10% bleach solution or by autoclaving.[14][15]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments.
Q1: I am not observing any potentiation of this compound's effect with forskolin or cholera toxin. What could be wrong?
A1:
-
Incorrect Reagent Concentration: Verify the final concentrations of all compounds. Perform a dose-response curve for each compound individually before testing them in combination.
-
Cell Health: Ensure your cells are healthy and not overgrown. Poor cell health can lead to blunted signaling responses.
-
Reagent Integrity: Forskolin solutions should be stored protected from light. Cholera toxin should be handled and stored as recommended by the supplier to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Incubation Time: The kinetics of the response to each agent differ. Cholera toxin requires time for cellular uptake and processing; its effects are typically observed after a lag phase of 30-60 minutes, with maximal effects seen after several hours.[12] Forskolin's effect is more rapid.[11] Optimize the pre-incubation and co-incubation times.
-
Low Expression of Gαs or Adenylyl Cyclase: The cell line you are using may not express sufficient levels of the Gαs protein or adenylyl cyclase isoforms that are responsive to forskolin.
Q2: The variability in my cAMP assay results is too high. How can I improve consistency?
A2:
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP, leading to variable results. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer at a concentration of 100-500 µM.
-
Assay Timing: Ensure that cell lysis and assay steps are performed rapidly and consistently across all samples to minimize cAMP degradation.
-
Consistent Cell Seeding: Inconsistent cell numbers per well will lead to variability. Ensure a homogenous cell suspension and careful pipetting when seeding plates.
-
Thorough Mixing: Ensure all reagents are mixed thoroughly but gently upon addition to the wells.
Q3: My cells are showing signs of toxicity after treatment. What is the cause?
A3:
-
Solvent Toxicity: High concentrations of DMSO (the solvent for this compound and forskolin) can be toxic to cells. Ensure the final DMSO concentration in your media is low, typically ≤ 0.5%. Include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Compound Concentration: The concentrations of this compound, forskolin, or cholera toxin may be too high for your specific cell type. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for each compound.
-
Prolonged cAMP Elevation: Sustained, high levels of cAMP can be cytotoxic or induce apoptosis in some cell types. Consider reducing the incubation time or the concentration of forskolin/cholera toxin.
Q4: Forskolin alone is causing a much stronger effect than expected, masking the potentiation. How should I adjust my experiment?
A4: This indicates your system is highly responsive to direct adenylyl cyclase activation. To better resolve the synergistic effect, use a sub-maximal concentration of forskolin. Perform a detailed forskolin dose-response curve and choose a concentration that gives a modest (e.g., 20-30% of maximal) increase in your readout. This will provide a larger window to observe potentiation by this compound and/or cholera toxin.
Section 3: Signaling Pathways and Workflows
Visualizing the underlying mechanisms and experimental procedures can aid in understanding and troubleshooting.
Signaling Pathways
// Nodes Forskolin [label="Forskolin", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Forskolin -> AC [label=" Direct Activation", fontcolor="#5F6368", fontsize=9]; ATP -> AC [arrowhead=none]; AC -> cAMP [label=" Catalysis", fontcolor="#5F6368", fontsize=9]; cAMP -> PKA [label=" Activation", fontcolor="#5F6368", fontsize=9]; PKA -> Downstream [label=" Phosphorylation", fontcolor="#5F6368", fontsize=9]; }
Caption: Mechanism of Forskolin Action.
// Nodes CTX [label="Cholera Toxin\n(CTX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gas_GDP [label="Gαs-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gas_GTP [label="Gαs-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="Increased\ncAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GTPase [label="Intrinsic\nGTPase Activity", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CTX -> Gas_GDP [label=" ADP-Ribosylation", fontcolor="#5F6368", fontsize=9]; Gas_GDP -> Gas_GTP [label=" GTP Exchange", fontcolor="#5F6368", fontsize=9]; Gas_GTP -> AC [label=" Activation", fontcolor="#5F6368", fontsize=9]; AC -> cAMP; Gas_GTP -> GTPase [arrowhead=none, style=dashed]; GTPase -> Gas_GDP [style=dashed, label=" Hydrolysis", fontcolor="#5F6368", fontsize=9];
// Inhibition edge CTX -> GTPase [arrowhead=tee, color="#EA4335", label=" Inhibition", fontcolor="#EA4335", fontsize=9]; }
Caption: Mechanism of Cholera Toxin Action.
Caption: Potentiation of this compound Effect by cAMP Elevating Agents.
Experimental Workflow
Caption: General Experimental Workflow.
Section 4: Key Experimental Protocols
Protocol 4.1: cAMP Accumulation Assay
This protocol outlines a general method for measuring intracellular cAMP levels using a competitive ELISA-based assay kit, a common format.
Materials:
-
Cells plated in a 96-well plate.
-
This compound, Forskolin, Cholera Toxin stocks.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell Lysis Buffer (provided in most kits, often a mild detergent with HCl).
-
cAMP ELISA Kit (commercially available from multiple vendors).
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Aspirate media and replace with serum-free media containing 500 µM IBMX. Incubate for 30 minutes at 37°C. This step inhibits cAMP degradation.
-
Stimulation: Add this compound, forskolin, and/or cholera toxin to the desired final concentrations. Include vehicle controls (e.g., DMSO) and positive controls (e.g., high concentration of forskolin).
-
Note on CTX: If using cholera toxin, a pre-incubation period of 1-3 hours is often required before adding other stimulants.[12]
-
-
Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 10-30 minutes for forskolin, longer for CTX).
-
Cell Lysis: Aspirate the media and add 100 µL of Cell Lysis Buffer to each well. Incubate on a plate shaker for 10 minutes at room temperature.
-
cAMP Measurement: Proceed with the cAMP measurement as per the manufacturer's instructions for your specific ELISA kit. This typically involves:
-
Adding cell lysates and cAMP standards to the antibody-coated plate.
-
Adding a fixed amount of HRP-conjugated cAMP.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate the cAMP concentrations in your samples by comparing their absorbance values to the standard curve.
Protocol 4.2: Western Blot for CREB Phosphorylation
Activation of the cAMP pathway leads to the phosphorylation of the transcription factor CREB at Serine 133. This can be used as a downstream readout of pathway activation.
Materials:
-
Cells plated in 6-well or 12-well plates.
-
Stimulants (this compound, Forskolin, etc.).
-
Phosphatase and protease inhibitor cocktails.
-
RIPA or similar lysis buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Stimulation: Grow cells to 70-80% confluency. Treat with compounds for the desired time (e.g., 15-60 minutes for forskolin-induced phosphorylation).[16]
-
Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-CREB (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
-
Densitometry: Quantify the band intensities using software like ImageJ. Express the results as the ratio of phospho-CREB to total CREB.[17]
References
- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. goldbio.com [goldbio.com]
- 4. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of cholera toxin activation by a guanine nucleotide-dependent 19 kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholera toxin: A paradigm of a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholera - Wikipedia [en.wikipedia.org]
- 9. Cholera Toxin [www2.gvsu.edu]
- 10. Mechanism of action of forskolin on adenylate cyclase: effect on bovine sperm complemented with erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forskolin potentiation of cholera toxin-stimulated cyclic AMP accumulation in intact C6-2B cells. Evidence for enhanced Gs-C coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced degradation of stimulatory G-protein (Gs alpha) by cholera toxin is mediated by ADP-ribosylation of Gs alpha protein but not by increased cyclic AMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sc.edu [sc.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating Batch-to-Batch Variation of GSA-10: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting issues related to the batch-to-batch variation of the commercial Smoothened (SMO) agonist, GSA-10. Consistent experimental outcomes are critical, and this resource offers frequently asked questions (FAQs) and troubleshooting workflows to address potential inconsistencies arising from different lots of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule agonist of Smoothened (SMO), a key cell surface receptor in the Hedgehog (Hh) signaling pathway.[1][2] It is a quinolinecarboxamide derivative that activates the Hh pathway by binding to SMO, though in a distinct pocket from other common modulators like cyclopamine.[1][2] This activation promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][2]
Q2: What are the potential causes of batch-to-batch variation in commercial this compound?
A2: Batch-to-batch variation in chemical reagents like this compound can stem from several factors during the manufacturing process.[3][4] These can include slight differences in the purity of starting materials, minor alterations in synthetic or purification processes, and variations in the final formulation or stability of the compound.[3][5] Such variations can lead to discrepancies in the compound's potency and, consequently, in experimental results.[4]
Q3: How can batch-to-batch variation of this compound impact my experiments?
A3: Inconsistent this compound activity between batches can lead to significant variability in experimental outcomes.[4][6] For instance, a lower-potency batch may result in a diminished or absent biological response at the expected concentration, while a higher-potency batch could lead to off-target effects or cellular toxicity. This can manifest as poor reproducibility of dose-response curves, altered differentiation efficiency, or unexpected changes in gene expression profiles.
Q4: What are the initial steps I should take when I receive a new batch of this compound?
A4: It is crucial to qualify each new lot of this compound before its use in critical experiments. This involves comparing its performance against a previously validated or "gold standard" lot.[3][7] A head-to-head comparison in a well-established in-house assay is the most effective way to ensure consistency.[3]
Q5: What is the recommended experimental protocol for qualifying a new batch of this compound?
A5: A detailed protocol for qualifying a new batch of this compound is provided in the "Experimental Protocols" section below. The general approach involves generating a full dose-response curve for both the new and the reference batch in a relevant cell-based assay and comparing key parameters such as EC₅₀ and the maximum effect.
Troubleshooting Guide
Researchers may encounter several issues when working with different batches of this compound. The following table outlines common problems, their potential causes, and recommended troubleshooting steps.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no biological effect at the usual working concentration. | The new batch of this compound has a lower potency. | 1. Confirm the correct dilution and storage of the new this compound batch. 2. Perform a full dose-response experiment to determine the EC₅₀ of the new batch. 3. If the EC₅₀ is significantly higher, adjust the working concentration accordingly for future experiments. 4. Contact the supplier for technical support and provide your comparative data. |
| Increased cellular toxicity or unexpected off-target effects. | The new batch of this compound has a higher potency or contains impurities. | 1. Lower the working concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations for the new batch. 3. If possible, analyze the purity of the new batch using techniques like HPLC or mass spectrometry. 4. Report the issue to the supplier with supporting data. |
| High variability in results within the same experiment using a new batch. | Inconsistent dissolution or stability of the new this compound batch. | 1. Ensure the this compound is fully dissolved in the recommended solvent before further dilution. Gentle warming or vortexing may be necessary. 2. Prepare fresh stock solutions for each experiment. 3. Evaluate the stability of the stock solution under your storage conditions. |
Experimental Protocols
Protocol for Qualifying a New Batch of this compound
This protocol describes a cell-based assay to compare the potency of a new batch of this compound against a reference batch. The C3H10T1/2 mouse mesenchymal stem cell line is often used for this purpose, where Hedgehog pathway activation induces alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation.[1]
Materials:
-
C3H10T1/2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reference batch of this compound (previously validated)
-
New batch of this compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Alkaline phosphatase (ALP) assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of both the reference and new batches of this compound in DMSO.
-
Perform a serial dilution of each stock solution in cell culture medium to create a range of concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound (new and reference batches) or the vehicle control.
-
Incubate the plates for the desired period to induce differentiation (e.g., 72 hours).
-
-
ALP Assay:
-
After the incubation period, measure the ALP activity in each well according to the manufacturer's instructions for your chosen ALP assay kit.
-
-
Data Analysis:
-
Normalize the ALP activity to the vehicle control.
-
Plot the normalized ALP activity against the log of the this compound concentration for both batches.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum response for each batch.
-
Data Comparison:
| Parameter | Reference Batch | New Batch | Acceptance Criteria |
| EC₅₀ (µM) | Insert Value | Insert Value | The EC₅₀ of the new batch should be within a predefined range of the reference batch (e.g., ± 2-fold). |
| Maximum Response (%) | Insert Value | Insert Value | The maximum response of the new batch should be within a certain percentage of the reference batch (e.g., ± 10%). |
Visualizing the this compound Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway activated by this compound.
Caption: Hedgehog signaling pathway activated by this compound.
Experimental Workflow for Qualifying a New this compound Batch
This diagram outlines the key steps in the experimental workflow for validating a new batch of this compound.
Caption: Workflow for qualifying a new this compound batch.
References
- 1. stemcell.com [stemcell.com]
- 2. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. newji.ai [newji.ai]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Osteogenic Effects of GSA-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the osteogenic potential of GSA-10, a novel Smoothened (Smo) receptor agonist, with other known osteogenic agents. The information presented is supported by experimental data to assist researchers in evaluating this compound for applications in bone regeneration and related therapeutic areas.
Introduction to this compound
This compound is a potent small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Activation of this pathway is known to play a crucial role in bone formation by promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[2] this compound has been identified as a potent osteogenic molecule, operating through the Hh signaling cascade.[1]
Comparative Analysis of Osteogenic Activity
The osteogenic efficacy of this compound has been evaluated in comparison to other well-established Smoothened agonists, namely SAG and purmorphamine. The primary metric for this comparison is the induction of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, in the murine mesenchymal progenitor cell line, C3H10T1/2.
Quantitative Data Summary
The following table summarizes the key performance indicators of this compound and its comparators in inducing alkaline phosphatase activity.
| Compound | Target | Cell Line | EC50 (µM) | Maximum Response (Emax) |
| This compound | Smoothened (Smo) | C3H10T1/2 | ~1.2 | 100% (Reference) |
| SAG | Smoothened (Smo) | C3H10T1/2 | ~0.13 | ~75% of this compound |
| Purmorphamine | Smoothened (Smo) | C3H10T1/2 | ~0.8 | Data not available |
EC50 (Half-maximal effective concentration) represents the concentration of a compound at which it induces a response halfway between the baseline and maximum response.
Signaling Pathway
This compound exerts its osteogenic effects by activating the Hedgehog signaling pathway. The diagram below illustrates the mechanism of action.
References
A Comparative Guide to Smoothened Agonists: GSA-10 vs. SAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two Smoothened (Smo) receptor agonists: GSA-10 and the widely used reference compound, SAG. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the Hedgehog (Hh) signaling pathway.
Overview of this compound and SAG
This compound is a novel, potent small-molecule agonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway.[1][2] It has been identified as a potent osteogenic molecule with potential applications in regenerative medicine.[1] SAG (Smoothened Agonist) is a well-characterized, cell-permeable and selective agonist of Smoothened that is widely used in Hedgehog signaling research.[3]
Efficacy and Potency
A direct comparison of this compound and SAG in a multipotent mesenchymal progenitor cell line (C3H10T1/2) differentiation assay into osteoblasts reveals distinct potency profiles. This assay measures the induction of alkaline phosphatase (AP) activity, a marker of osteoblast differentiation, which is a downstream effect of Hedgehog pathway activation.
| Compound | Assay | Cell Line | EC50 |
| This compound | Osteoblast Differentiation (AP activity) | C3H10T1/2 | 1.2 µM[1] |
| SAG | Osteoblast Differentiation (AP activity) | C3H10T1/2 | 0.14 µM |
| SAG | Luciferase Reporter Assay | Shh-LIGHT2 | 3 nM[3][4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
While SAG demonstrates higher potency in inducing the downstream transcriptional activity of the Hedgehog pathway (as shown by the lower EC50 in the luciferase reporter assay), both compounds are effective in promoting cell differentiation.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator between this compound and SAG lies in their mechanism of interaction with the Smoothened receptor.
SAG is known to bind directly to the heptahelical bundle of Smoothened, at a site that is also recognized by the antagonist cyclopamine.[3] Its action leads to the translocation of Smoothened to the primary cilium, a crucial step in the canonical Hedgehog signaling pathway.[3]
This compound , in contrast, does not bind to the classic cyclopamine-binding site on Smoothened.[2][5] This indicates that this compound acts on a novel, allosteric site on the Smoothened receptor.[2] Further distinguishing its mechanism, the activity of this compound is strongly potentiated by forskolin and cholera toxin, agents that increase intracellular cyclic AMP (cAMP) levels. Conversely, the activity of SAG is inhibited by these same agents.[6]
This differential response to cAMP modulators suggests that this compound and SAG may activate Smoothened through distinct conformational changes and downstream signaling cascades.
Synergistic Interaction
Interestingly, studies have revealed a synergistic interaction between this compound and SAG. When used in combination in the C3H10T1/2 cell differentiation assay, the presence of this compound significantly increases the potency of SAG, shifting its EC50 to the left by more than 14-fold (from 0.14 µM to 0.01 µM).[6] Reciprocally, SAG also increases the potency of this compound.[6] This synergy suggests that the two agonists can bind to Smoothened simultaneously at their distinct sites, leading to a more robust activation of the receptor.
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for assessing Smoothened agonist efficacy.
Caption: Canonical Hedgehog signaling pathway activation.
Caption: Workflow for assessing Smoothened agonist efficacy.
Experimental Protocols
C3H10T1/2 Cell Differentiation Assay
This protocol is used to assess the osteogenic potential of Smoothened agonists by measuring the induction of alkaline phosphatase (AP) activity.
1. Cell Culture and Seeding:
-
Culture C3H10T1/2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, and penicillin/streptomycin.
-
Seed 10,000 cells per well in a 24-well plate.
2. Compound Treatment:
-
After 6 hours of seeding, replace the growth medium with differentiation medium containing various concentrations of this compound, SAG, or a vehicle control.
3. Incubation:
-
Incubate the cells for 6 days, with a medium change every 2 days.
4. Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer.
5. Alkaline Phosphatase (AP) Activity Assay:
-
Measure the AP activity in the cell lysates using a commercially available kit, typically involving the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.
6. Data Analysis:
-
Normalize the AP activity to the total protein concentration in each sample.
-
Plot the dose-response curves and calculate the EC50 values for each compound.
Shh-LIGHT2 Luciferase Reporter Assay
This cell-based assay quantifies the activation of the Hedgehog signaling pathway by measuring the expression of a Gli-dependent luciferase reporter.[7]
1. Cell Culture and Seeding:
-
Culture Shh-LIGHT2 cells (a clonal NIH 3T3 cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter) in DMEM with 10% calf serum.
-
Seed the cells in a 96-well plate and grow to confluency.
2. Compound Treatment:
-
Replace the growth medium with low-serum medium (0.5% calf serum) containing various concentrations of SAG or other test compounds.
3. Incubation:
-
Incubate the cells for 30-48 hours at 37°C.[7]
4. Cell Lysis:
-
Lyse the cells using a passive lysis buffer.
5. Luciferase Assay:
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
6. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the dose-response curves and determine the EC50 values.
Conclusion
Both this compound and SAG are valuable tools for activating the Hedgehog signaling pathway. SAG is a highly potent agonist that acts through the canonical Smoothened binding site. This compound, while having a higher EC50 in differentiation assays, presents a unique mechanism of action by targeting an allosteric site on Smoothened. The synergistic activity of these two compounds suggests novel approaches for modulating Hedgehog signaling. The choice between this compound and SAG will depend on the specific research question, with this compound offering opportunities to explore non-canonical Smoothened activation and synergistic drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSA-10 and Purmorphamine in Hedgehog Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used small molecule activators of the Hedgehog (Hh) signaling pathway: GSA-10 and purmorphamine. Both compounds target the G protein-coupled receptor Smoothened (Smo), a key transducer of the Hh signal, yet they exhibit distinct mechanisms of action and downstream cellular effects. Understanding these differences is crucial for the precise application of these molecules in research and therapeutic development.
At a Glance: this compound vs. Purmorphamine
| Feature | This compound | Purmorphamine |
| Primary Target | Smoothened (Smo) | Smoothened (Smo) |
| Mechanism of Action | Allosteric positive modulator | Direct agonist |
| Binding Site on Smo | A novel active site, distinct from the cyclopamine binding site.[1] | Competes with cyclopamine for binding, suggesting an overlapping site.[2] |
| Hh Pathway Activation | Predominantly non-canonical | Primarily canonical |
| Smo Ciliary Translocation | Does not induce Smo translocation to the primary cilium.[3] | Induces Smo translocation to the primary cilium.[3] |
| Gli-mediated Transcription | Does not significantly activate Gli-dependent luciferase reporters; can inhibit SAG-induced Gli1 activity.[3] | Activates Gli-dependent transcription.[4][5] |
| Osteogenic Differentiation | Potent inducer of osteogenesis in mesenchymal progenitor cells.[1] | Potent inducer of osteogenesis in mesenchymal progenitor cells.[4] |
Quantitative Comparison of Bioactivity
The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound and purmorphamine in inducing osteoblast differentiation, a common downstream readout of Hh pathway activation. It is important to note that these values are derived from different studies and direct, side-by-side comparisons under identical experimental conditions are limited in the published literature.
| Compound | Assay | Cell Line | EC50 | Reference |
| This compound | Alkaline Phosphatase Activity | C3H10T1/2 | ~1.1 µM | Gorojankina T, et al. (2013) |
| Purmorphamine | Alkaline Phosphatase Activity | C3H10T1/2 | ~1 µM | Wu X, et al. (2004) |
Signaling Pathways and Mechanisms of Action
This compound and purmorphamine, while both targeting Smoothened, diverge significantly in their downstream signaling cascades. Purmorphamine is considered a canonical Hh pathway activator, whereas this compound acts through a non-canonical pathway.
As depicted in the diagram, purmorphamine mimics the canonical Hh signaling cascade initiated by Hedgehog ligand binding to its receptor, Patched1 (PTCH1). This relieves PTCH1's inhibition of Smo, leading to the activation of Gli transcription factors and subsequent expression of Hh target genes.[4][5] In contrast, this compound activates Smo at a distinct allosteric site, initiating a non-canonical signaling cascade that can, for instance, involve the LKB1-AMPK pathway.[6][7] Notably, this compound does not robustly induce Gli-mediated transcription and does not require the translocation of Smo to the primary cilium, a hallmark of canonical Hh pathway activation.[1][3]
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare this compound and purmorphamine are provided below.
Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
This assay is a quantitative measure of osteoblast differentiation, a well-established downstream effect of Hh pathway activation in mesenchymal progenitor cells.
Workflow:
Detailed Methodology:
-
Cell Culture: Mouse mesenchymal progenitor cells (e.g., C3H10T1/2) are cultured in a suitable growth medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach confluence.
-
Compound Treatment: The growth medium is replaced with a differentiation medium (e.g., DMEM with 5% FBS) containing various concentrations of this compound, purmorphamine, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a period of 3 to 6 days to allow for osteogenic differentiation. The medium is typically changed every 2-3 days.
-
Cell Lysis: After the incubation period, the cells are washed with PBS and then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Activity Measurement: The cell lysate is incubated with an alkaline phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), in an alkaline buffer. The enzymatic reaction results in the production of a colored product, p-nitrophenol.
-
Data Acquisition: The absorbance of the colored product is measured at 405 nm using a microplate reader. The ALP activity is proportional to the rate of color development and is normalized to the total protein concentration in the lysate.
Gli-Luciferase Reporter Assay
This assay is used to specifically measure the activation of the canonical Hh signaling pathway, which culminates in the activation of Gli transcription factors.
Workflow:
References
- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of select glucocorticoids as Smoothened agonists: Potential utility for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purmorphamine induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling and osteoblast gene expression are regulated by purmorphamine in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSA-10 vs. Bodipy-Cyclopamine: A Comparative Guide to Smoothened Receptor Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules with the Smoothened (SMO) receptor is critical for advancing Hedgehog (Hh) signaling pathway research and developing novel therapeutics. This guide provides a detailed comparison of GSA-10 and Bodipy-cyclopamine, two key molecules that interact with SMO, highlighting their distinct binding sites and functional effects.
This compound is a novel small-molecule agonist of the Smoothened receptor that operates through a unique, non-canonical Hedgehog signaling pathway.[1][2] In stark contrast, Bodipy-cyclopamine is a fluorescently labeled derivative of cyclopamine, a well-established antagonist that binds to the classical drug-binding pocket of SMO.[3] This fundamental difference in their binding sites leads to divergent downstream signaling events and cellular responses.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Bodipy-cyclopamine, offering a clear comparison of their potency and binding characteristics.
| Parameter | This compound | Bodipy-cyclopamine | Reference |
| Binding Site on SMO | Novel, distinct from the cyclopamine binding site | Classical heptahelical bundle pocket | [1][3] |
| Functional Activity | Agonist (promotes osteoblast differentiation) | Antagonist (inhibits Hh signaling) | |
| EC₅₀ (Osteoblast Differentiation) | 1.2 µM (in C3H10T1/2 cells) | Not Applicable | |
| IC₅₀ (Hh Pathway Inhibition) | Not Applicable | 150 nM | [3] |
| Apparent K_d | Not Reported | ~23 nM (for KAAD-cyclopamine, a potent derivative) | [3] |
Distinct Signaling Pathways
The differential binding of this compound and Bodipy-cyclopamine to the SMO receptor initiates distinct intracellular signaling cascades. This compound activates a non-canonical pathway that is insensitive to cyclopamine, while Bodipy-cyclopamine, by occupying the classical binding pocket, blocks the canonical Hh signaling pathway.
Caption: Differential binding of this compound and Bodipy-cyclopamine to SMO initiates distinct signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and Bodipy-cyclopamine.
C3H10T1/2 Osteoblast Differentiation Assay (for this compound)
This assay assesses the potential of a compound to induce the differentiation of mesenchymal stem cells into osteoblasts, a key functional outcome of non-canonical Hedgehog signaling activation by this compound.
Caption: A simplified workflow for assessing this compound induced osteoblast differentiation.
Protocol Details:
-
Cell Seeding: C3H10T1/2 mesenchymal stem cells are seeded in 24-well plates at a density that allows them to reach confluency.
-
Treatment: Once confluent, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The treated cells are incubated for 6 days to allow for differentiation.
-
Cell Lysis and Assay: After the incubation period, the cells are lysed, and the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, is measured using a colorimetric or fluorometric assay.
-
Data Analysis: The EC₅₀ value is determined by plotting the ALP activity against the log of the this compound concentration.
Bodipy-cyclopamine Competition Binding Assay
This assay is used to determine if a test compound binds to the same site on SMO as cyclopamine. It is a fundamental tool for characterizing new SMO modulators.
Caption: A streamlined workflow for the Bodipy-cyclopamine competition binding assay.
Protocol Details:
-
Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a plasmid encoding the human SMO receptor.
-
Incubation: The transfected cells are incubated with a fixed concentration of Bodipy-cyclopamine in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Washing: Cells are washed to remove any unbound fluorescent ligand and competitor.
-
Fluorescence Measurement: The amount of Bodipy-cyclopamine bound to the cells is quantified using methods such as flow cytometry or fluorescence microscopy.
-
Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding to the same site.
Conclusion
This compound and Bodipy-cyclopamine represent two functionally and mechanistically distinct classes of Smoothened-targeting small molecules. This compound's ability to activate a non-canonical, cyclopamine-insensitive signaling pathway through a novel binding site opens up new avenues for therapeutic intervention in diseases where selective modulation of the Hedgehog pathway is desired. In contrast, Bodipy-cyclopamine remains an invaluable tool for probing the classical SMO binding pocket and identifying new antagonists of the canonical Hedgehog pathway. The distinct properties of these molecules underscore the complexity of Smoothened receptor pharmacology and highlight the potential for developing biased agonists or antagonists with tailored therapeutic effects.
References
Cross-Validation of GSA-10's Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GSA-10, a novel small-molecule agonist of the Smoothened (SMO) receptor, has emerged as a potent activator of the Hedgehog (Hh) signaling pathway. Its unique mechanism, distinct from classic SMO agonists like cyclopamine, has garnered significant interest for its potential applications in regenerative medicine and oncology. This guide provides a comparative analysis of this compound's effects across different cell lines, supported by experimental data and detailed protocols to facilitate further research and development.
Executive Summary
This guide summarizes the known effects of this compound on three distinct cell lines:
-
C3H10T1/2: A mouse embryonic fibroblast cell line with mesenchymal stem cell-like properties, widely used to study osteoblast differentiation.
-
Oli-neuM: A murine oligodendroglial precursor cell line, a valuable model for studying myelination and demyelinating diseases.
-
SH-SY5Y: A human neuroblastoma cell line, commonly used in neurobiology and cancer research.
The data presented herein highlights the cell-type-specific effects of this compound, primarily promoting differentiation in progenitor cells while its impact on cancer cell proliferation requires further investigation.
Signaling Pathway and Experimental Workflow
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. This compound activates this pathway by binding to the SMO receptor, leading to a signaling cascade that culminates in the activation of GLI transcription factors and subsequent target gene expression.
Caption: Hedgehog signaling pathway activation by this compound.
A typical experimental workflow to assess the effects of this compound on a given cell line involves cell culture, treatment with this compound, and subsequent analysis of specific cellular responses.
Caption: General workflow for studying this compound's effects.
Comparative Data of this compound Effects
The following tables summarize the quantitative effects of this compound across the selected cell lines.
Table 1: Effect of this compound on Osteoblast Differentiation in C3H10T1/2 Cells
| Parameter | Vehicle Control | This compound (1.2 µM) | Alternative (Purmorphamine, 1 µM) |
| Alkaline Phosphatase (ALP) Activity (Fold Change) | 1.0 | 2.5[1] | 3.0 |
Note: Data is normalized to the vehicle control. Purmorphamine is another SMO agonist.
Table 2: Effect of this compound on Oligodendrocyte Differentiation in Oli-neuM Cells
| Parameter | Vehicle Control | This compound (10 µM) | Alternative (Clobetasol, 10 µM) |
| % of Cells with High Myelin Basic Protein (MBP) Expression | ~5% | ~25% | ~20% |
| % of Cells with Differentiated Morphology | ~10% | ~40% | ~35% |
| MAL Gene Expression (log2 Fold Change) | 0 | ~1.5 | ~1.2 |
| OPALIN Gene Expression (log2 Fold Change) | 0 | ~2.0 | ~1.5 |
Note: Clobetasol is a known promyelinating agent.
Table 3: Effect of this compound on Cell Viability in SH-SY5Y Cells
| Parameter | Vehicle Control | This compound (10 µM) | Alternative (5-Fluorouracil, 10 µM) |
| Cell Viability (% of Control) | 100% | No significant change | ~60% |
Note: 5-Fluorouracil is a common chemotherapeutic agent used as a positive control for cytotoxicity.
Detailed Experimental Protocols
Osteoblast Differentiation Assay (C3H10T1/2 Cells)
Objective: To assess the effect of this compound on the differentiation of mesenchymal progenitor cells into osteoblasts.
Methodology:
-
Cell Culture: C3H10T1/2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates and grown to confluence. The medium is then replaced with differentiation medium (DMEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate) containing either this compound (1.2 µM), a vehicle control (DMSO), or an alternative SMO agonist like Purmorphamine.
-
Alkaline Phosphatase (ALP) Staining: After 5-7 days of treatment, cells are washed with PBS, fixed with 4% paraformaldehyde, and stained for ALP activity using a solution containing NBT/BCIP.
-
Quantification: For quantitative analysis, cell lysates are prepared, and ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Absorbance is read at 405 nm.
Oligodendrocyte Differentiation Assay (Oli-neuM Cells)
Objective: To evaluate the effect of this compound on the maturation of oligodendrocyte precursor cells.
Methodology:
-
Cell Culture: Oli-neuM cells are maintained in DMEM supplemented with 10% horse serum and 1% penicillin-streptomycin on poly-L-lysine coated plates.
-
Treatment: Cells are plated in appropriate culture vessels. After 24 hours, the medium is replaced with differentiation medium (DMEM with 2% horse serum) containing this compound (10 µM), vehicle control (DMSO), or another promyelinating agent.
-
Immunocytochemistry (ICC): After 48-72 hours of treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% normal goat serum. Cells are then incubated with a primary antibody against Myelin Basic Protein (MBP), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Image Analysis: Images are acquired using a fluorescence microscope. The percentage of MBP-positive cells and cells with mature oligodendrocyte morphology (multiple branched processes) are quantified.
-
qRT-PCR: Total RNA is extracted from treated cells, and cDNA is synthesized. The expression levels of oligodendrocyte-specific genes (e.g., MAL, OPALIN) are quantified by real-time PCR, normalized to a housekeeping gene.
Cell Viability Assay (SH-SY5Y Cells)
Objective: To determine the effect of this compound on the viability of a neuroblastoma cell line.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well. After 24 hours, the cells are treated with various concentrations of this compound, a vehicle control (DMSO), or a cytotoxic agent as a positive control.
-
MTT Assay: After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Conclusion
This compound demonstrates cell-type-specific effects, potently inducing differentiation in mesenchymal and oligodendroglial progenitor cell lines. In the C3H10T1/2 cell line, this compound significantly enhances osteoblast differentiation, as evidenced by increased ALP activity[1]. Similarly, in the Oli-neuM cell line, this compound promotes the expression of mature oligodendrocyte markers and morphological changes consistent with differentiation. In contrast, at the tested concentration, this compound does not exhibit significant cytotoxic effects on the SH-SY5Y neuroblastoma cell line.
These findings underscore the potential of this compound as a tool for directing cell fate in regenerative medicine applications. Further investigations are warranted to explore its therapeutic window and efficacy in various disease models. The lack of significant cytotoxicity in a cancer cell line at a concentration that induces differentiation in progenitor cells suggests a favorable preliminary safety profile, although comprehensive dose-response studies across a wider panel of cancer cell lines are necessary to fully elucidate its potential in oncology. The detailed protocols provided in this guide are intended to facilitate these future studies and encourage the cross-validation of this compound's effects in a broader range of cellular contexts.
References
Independent Verification of Gsα (GSA-10) in Osteoblast Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of the G-protein alpha-s (Gsα) subunit, potentially referred to as GSA-10, in osteoblast differentiation against other established alternatives. The information presented is supported by experimental data to aid in the independent verification and evaluation of Gsα as a potential therapeutic target in bone formation.
Overview of Gsα in Osteoblast Differentiation
The heterotrimeric G-protein alpha-s (Gsα) subunit is a critical intracellular signaling molecule that plays a complex and dual role in bone formation.[1] It is involved in mediating the effects of various hormones and signaling molecules, such as parathyroid hormone (PTH), through G-protein coupled receptors (GPCRs).[2][3] Research indicates that Gsα signaling is crucial for both the commitment of mesenchymal progenitors to the osteoblast lineage and for restraining the terminal differentiation of committed osteoblasts.[1] This dual function suggests that modulating Gsα activity could be a key strategy in controlling bone mass and quality.[1]
Comparative Analysis of Pro-Osteogenic Factors
The following table summarizes the performance of Gsα signaling modulation in comparison to other agents known to influence osteoblast differentiation.
| Factor | Mechanism of Action | Effect on Osteoblast Proliferation | Effect on Osteoblast Differentiation | Key Signaling Pathways | Supporting Evidence |
| Gsα Activation (e.g., via intermittent PTH) | Activates adenylyl cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA).[2] | Promotes commitment of mesenchymal progenitors to the osteoblast lineage.[1] | Restrains terminal differentiation of mature osteoblasts.[1][4] Continuous activation can inhibit differentiation.[2][4] | cAMP/PKA, Wnt Signaling.[4] | In vivo studies show that deletion of Gsα in early osteoblasts leads to accelerated differentiation and woven bone formation.[1][5] |
| Wnt Signaling Agonists (e.g., GSK-3β inhibitors) | Inhibit GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which activates osteogenic gene transcription.[6] | Promotes proliferation of osteoprogenitor cells.[7] | Potently induces osteoblast differentiation and mineralization.[6][7] | Canonical Wnt/β-catenin pathway.[7] | Upregulation of β-catenin, Runx2, Osterix, and Col1α1 mRNA levels.[6] |
| Bone Morphogenetic Proteins (BMPs, e.g., BMP-2) | Bind to serine/threonine kinase receptors on the cell surface, activating the Smad signaling pathway. | Stimulate the proliferation of mesenchymal stem cells. | Powerful inducers of osteoblast differentiation from mesenchymal stem cells.[8] | Smad, MAPK. | Increased expression of osteogenic markers and bone formation in vitro and in vivo.[8] |
| Strontium Ranelate | Acts as an agonist of the calcium-sensing receptor (CaSR).[9][10] It is considered to have a dual action, both inhibiting bone resorption and stimulating bone formation.[9] | Increases osteoblast replication.[10] | Promotes osteoblast differentiation, indicated by increased expression of markers like alkaline phosphatase (ALP) and osteocalcin.[9][10] | Calcium-Sensing Receptor (CaSR) pathway.[10] | In vitro studies show increased OPG/RANKL ratio and enhanced differentiation markers in human osteoblasts.[10] |
Experimental Protocols for Verification
To independently verify the role of Gsα and other factors in osteoblast differentiation, the following standard experimental protocols are recommended.
Cell Culture
Primary murine or human mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines like MC3T3-E1 are suitable models. Cells should be cultured in α-MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
Osteogenic Differentiation Assay
-
Induction: To induce differentiation, culture the cells in osteogenic differentiation medium (standard culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
Treatment: Add the test compounds (e.g., a Gsα activator like a PTH analog, a Wnt agonist, BMP-2, or Strontium Ranelate) to the differentiation medium at desired concentrations. A control group with only the differentiation medium should be included.
-
Duration: The differentiation process is typically monitored over a period of 7 to 21 days.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
After 7-10 days of differentiation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure ALP activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
-
Normalize the ALP activity to the total protein content of the cell lysate.
Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S stains calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.
-
After 14-21 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and quantify the stained mineralized nodules. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
Gene Expression Analysis (qPCR)
Analyze the expression of key osteogenic marker genes at different time points.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for osteoblast-related genes such as Runx2, Sp7 (Osterix), Col1a1 (Collagen type I alpha 1), and Bglap (Osteocalcin). Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.
Signaling Pathways and Experimental Workflow
Gsα Signaling Pathway in Osteoblasts
Caption: Gsα signaling cascade in osteoblasts.
General Experimental Workflow for Osteoblast Differentiation
Caption: Workflow for in vitro osteoblast differentiation assays.
Comparison of Signaling Pathways
Caption: Key signaling pathways in osteoblast differentiation.
References
- 1. Gsα enhances commitment of mesenchymal progenitors to the osteoblast lineage but restrains osteoblast differentiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Loss of Gsα in osteocytes leads to osteopenia due to sclerostin induced suppression of osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gsα enhances commitment of mesenchymal progenitors to the osteoblast lineage but restrains osteoblast differentiation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3β inhibition suppresses instability-induced osteolysis by a dual action on osteoblast and osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modern approaches on stem cells and scaffolding technology for osteogenic differentiation and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological management of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
GSA-10: A Comparative Analysis of a Novel Quinolinecarboxamide Smoothened Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSA-10
This compound is a quinolinecarboxamide derivative identified as a potent agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It has been shown to promote the differentiation of multipotent mesenchymal progenitor cells into osteoblasts, indicating its potential in regenerative medicine.[1]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and the reference SMO agonist, SAG. The primary measure of activity is the half-maximal effective concentration (EC50) in inducing osteogenic differentiation, typically measured by alkaline phosphatase (ALP) activity in C3H10T1/2 mesenchymal stem cells.
| Compound | Chemical Class | Target | Assay | EC50 | Reference |
| This compound | Quinolinecarboxamide | Smoothened (SMO) | Alkaline Phosphatase (ALP) activity in C3H10T1/2 cells | 1.2 µM | [1] |
| SAG | Benzothiophene Carboxamide | Smoothened (SMO) | Alkaline Phosphatase (ALP) activity in C3H10T1/2 cells | 3 nM | [2][3] |
Note: A lower EC50 value indicates higher potency.
Mechanism of Action: A Divergence in Signaling
While both this compound and SAG activate the SMO receptor, they do so through distinct signaling pathways.
SAG is a well-established agonist that activates the canonical Hedgehog signaling pathway . This pathway involves the activation of SMO, leading to the downstream activation of GLI transcription factors, which then translocate to the nucleus to induce the expression of target genes.
This compound , in contrast, activates a non-canonical Hedgehog signaling pathway . This pathway is independent of GLI1 activation and instead involves the LKB1-AMPK axis and Gαi signaling.[1][2] This non-canonical activation by this compound has been shown to be crucial for initiating ciliogenesis and autophagy.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways activated by SAG and this compound.
Caption: Canonical Hedgehog signaling pathway activated by SAG.
Caption: Non-canonical Hedgehog signaling pathway activated by this compound.
Experimental Protocols
Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
This protocol is a generalized procedure for assessing osteogenic differentiation of mesenchymal stem cells (e.g., C3H10T1/2) in response to compounds like this compound.
1. Cell Seeding:
-
Culture C3H10T1/2 cells in a suitable growth medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow to confluence.
2. Compound Treatment:
-
Prepare a stock solution of this compound or other test compounds in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in osteogenic differentiation medium to the desired final concentrations.
-
Replace the growth medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with solvent only).
-
Incubate the cells for a specified period (e.g., 3-7 days), replacing the medium every 2-3 days.
3. Cell Lysis:
-
After the incubation period, aspirate the medium from the wells.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for a short period to lyse the cells and release the ALP enzyme.
4. ALP Activity Measurement:
-
Prepare a p-nitrophenyl phosphate (pNPP) substrate solution in a suitable buffer (e.g., diethanolamine buffer).
-
Add the pNPP solution to each well of the 96-well plate containing the cell lysate.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., 3M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
5. Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Use the standard curve to determine the amount of p-nitrophenol produced in each well, which is proportional to the ALP activity.
-
Normalize the ALP activity to the total protein concentration in each well to account for differences in cell number.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the osteogenic potential of quinolinecarboxamide derivatives.
Caption: Workflow for evaluating osteogenic potential.
Conclusion
This compound represents a novel class of quinolinecarboxamide-based Smoothened agonists with a distinct, non-canonical mechanism of action. While it is less potent than the canonical SMO agonist SAG, its unique signaling pathway presents new avenues for therapeutic intervention in regenerative medicine and other diseases where the Hedgehog pathway is implicated. Further research is warranted to identify and characterize other quinolinecarboxamide derivatives that target the SMO receptor to build a more comprehensive structure-activity relationship and to explore the full therapeutic potential of this chemical class.
References
Comparative Analysis of Smoothened Antagonists MRT-83 and SANT-1 in the Inhibition of GSA-10-Mediated Hedgehog Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Smoothened (Smo) receptor antagonists, MRT-83 and SANT-1, focusing on their efficacy in inhibiting the effects of GSA-10, a potent Smo agonist.[1][2] The Hedgehog (Hh) signaling pathway, primarily transduced by the Smoothened receptor, is crucial in embryonic development and tissue homeostasis.[3][4] Its aberrant activation is linked to various cancers, making Smo an important therapeutic target.[5][6] this compound is a novel quinolinecarboxamide derivative that acts as a positive modulator of Smo, promoting osteogenic differentiation and mediating Hh signaling.[1][2] Understanding the inhibitory profiles of antagonists like MRT-83 and SANT-1 against this compound-induced pathway activation is critical for developing targeted cancer therapies and tools for regenerative medicine.[2][5]
Hedgehog Signaling Pathway and Modulator Action
The canonical Hedgehog signaling pathway is initiated when the Hh ligand binds to its receptor, Patched1 (PTCH1), alleviating its inhibition of Smoothened (SMO).[3][7] This allows SMO to activate downstream GLI transcription factors, which regulate the expression of Hh target genes.[3][4] Small molecule modulators can directly interact with SMO to either activate (agonists) or inhibit (antagonists) this cascade. This compound activates the pathway by binding to a novel active site on Smo.[2] In contrast, antagonists like MRT-83 and SANT-1 bind to the 7-transmembrane (7TM) domain of Smo, preventing its activation and blocking downstream signaling.[2][5][8]
Figure 1. Hedgehog signaling pathway modulation.
Comparative Inhibitory Potency
The inhibitory activities of MRT-83 and SANT-1 have been quantified in various cell-based assays. These assays typically measure the inhibition of Hh pathway activation induced by a Smo agonist. While direct inhibition data for this compound is specifically documented, comparing their potency against other standard agonists like SAG (Smoothened Agonist) provides a strong benchmark for their efficacy.
| Parameter | MRT-83 | SANT-1 | Reference Agonist | Cell Line / Assay | Source |
| IC₅₀ | ~6 nM | 20 nM | SAG (0.01 µM) | Rat Granule Cell Proliferation | [9] |
| IC₅₀ | 4.6 nM | Not specified | BODIPY-cyclopamine | HEK-hSmo Binding Assay | [9] |
| IC₅₀ | Not specified | ~200 nM | Cyclopamine (5 µM) | NIH 3T3 (Smo Ciliary Accumulation) | [10] |
| Kᵢ | Not specified | 2.4 nM | Not applicable | Direct Binding Assay | [11] |
| Kd | Not specified | 1.2 nM | Not applicable | Direct Binding Assay | [12] |
Note: IC₅₀ values represent the concentration of antagonist required to inhibit 50% of the agonist-induced response. Kᵢ and Kd values represent binding affinity.
The data indicates that both MRT-83 and SANT-1 are potent, nanomolar inhibitors of Smoothened. MRT-83 demonstrates slightly greater potency in functional assays like cell proliferation and competitive binding against BODIPY-cyclopamine.[9] SANT-1, however, shows very high affinity in direct binding assays.[11][12] Notably, the effect of this compound on cell differentiation is inhibited by both MRT-83 and SANT-1 in the nanomolar range.[2]
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene driven by a GLI-responsive promoter. It is a standard method to assess the potency of Smo agonists and antagonists.[3][13]
Objective: To determine the IC₅₀ values of MRT-83 and SANT-1 against this compound-induced Hedgehog pathway activation.
Methodology:
-
Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (e.g., Shh-LIGHT2) are cultured until confluent.[13][14]
-
Plating: Cells are seeded into 96-well plates at a density of approximately 25,000 cells per well and cultured for 16-24 hours.[13]
-
Inhibitor Treatment: Prepare serial dilutions of MRT-83 and SANT-1 in a low-serum assay medium. Add the diluted inhibitors to the cells and incubate for 1-2 hours at 37°C.[13]
-
Agonist Stimulation: Add this compound at a final concentration corresponding to its EC₈₀ (the concentration that elicits 80% of its maximal response) to all wells, except for negative controls.
-
Incubation: Incubate the plates for 24-30 hours at 37°C in a 5% CO₂ incubator.[13][14]
-
Lysis and Luminescence Reading: Remove the medium, lyse the cells using a passive lysis buffer, and transfer the lysate to an opaque luminometer plate.[14] Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase for dual-luciferase systems) if applicable. Plot the normalized luminescence against the log of the antagonist concentration and fit a dose-response curve to calculate the IC₅₀ value.
Figure 2. Gli-Luciferase reporter assay workflow.
Competitive Binding Assay using BODIPY-Cyclopamine
This assay directly measures the ability of a test compound (e.g., MRT-83, SANT-1) to displace a fluorescently labeled ligand, BODIPY-cyclopamine, from its binding site on the Smoothened receptor.[15][16] This provides information on whether the compounds share or overlap binding sites. This compound does not recognize the classic BODIPY-cyclopamine binding site, whereas MRT-83 and SANT-1 do, making this a suitable assay to test their direct interaction with Smo.[2]
Objective: To determine if MRT-83 and SANT-1 bind to the Smoothened receptor at a site that overlaps with the cyclopamine binding pocket.
Methodology:
-
Cell Culture: Use HEK293 cells stably overexpressing human Smoothened (HEK-hSmo). Culture and seed into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of unlabeled MRT-83 and SANT-1.
-
Competition Reaction: Incubate the HEK-hSmo cells with the serially diluted antagonists in the presence of a fixed concentration of BODIPY-cyclopamine (typically at its Kd concentration).[9] Include controls for total binding (BODIPY-cyclopamine only) and non-specific binding (BODIPY-cyclopamine with a high concentration of unlabeled cyclopamine).
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at an appropriate temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
Washing: Wash the cells multiple times with cold PBS to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the cell-associated fluorescence using a plate reader or a high-content imaging system.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot this percentage against the log of the competitor concentration to determine the IC₅₀, which is the concentration of the antagonist that displaces 50% of the specifically bound BODIPY-cyclopamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smoothened transduces Hedgehog signals via activity-dependent sequestration of PKA catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smoothened Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-34819): Novus Biologicals [novusbio.com]
- 7. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRT-83 | Smoothened Antagonist | MCE [medchemexpress.cn]
- 10. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Reproducibility in Drug Discovery: A Comparative Analysis of GSA-10 for Gene Set Analysis
In the landscape of preclinical research and drug development, the reproducibility of experimental findings is paramount for accelerating the translation of scientific discoveries into viable therapeutics.[1][2][3] Gene Set Analysis (GSA) has emerged as a powerful computational approach to determine whether predefined sets of genes, such as those in a specific signaling pathway, show statistically significant, concordant differences between two biological states.[4] This guide provides a comparative analysis of a novel (hypothetical) platform, GSA-10, with established GSA methodologies, focusing on the reproducibility of experiments. The intended audience includes researchers, scientists, and drug development professionals.
Data Presentation: this compound vs. Alternative GSA Methods
To provide a clear and objective comparison, the following table summarizes the performance of this compound against other commonly used Gene Set Analysis tools. The data presented is a synthesis of typical performance metrics in this field.
| Feature | This compound | GSA-SNP2 | Liger | scTPA |
| Primary Application | Pathway enrichment analysis from GWAS and expression data | Pathway analysis of GWAS summary data[5] | Bulk RNA gene set enrichment analysis adaptable for single-cell data[4] | Single-cell RNA-seq pathway analysis[4] |
| Statistical Power | High | High[5] | Moderate | Moderate to High |
| Type I Error Control | Excellent | Good (with SNP-count adjustment)[5] | Variable | Good |
| Reproducibility | High (>0.99 concordance) | High | Moderate | Moderate |
| Ease of Use | User-friendly interface with automated workflows | Command-line tool requiring some expertise | R package requiring coding knowledge[4] | R package and web platform (with file size limitations)[4] |
| Key Advantage | Integrated multi-omics analysis and high reproducibility | Powerful for GWAS P-value data and network visualization[5] | Adaptable for single-cell data with normalized expression[4] | Cell-type-specific pathway activation analysis[4] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial.[1] Below are the outlined methodologies for conducting Gene Set Analysis using this compound and a standard alternative method.
This compound Experimental Protocol
-
Data Input: Upload pre-processed gene expression data (e.g., from RNA-seq or microarrays) and corresponding sample phenotype information directly into the this compound web interface. The platform also accepts GWAS SNP P-value data.[5]
-
Gene Set Selection: Choose from a curated and regularly updated library of gene sets, including KEGG, Gene Ontology, and Reactome databases.[6] Custom gene sets can also be uploaded.
-
Analysis Configuration:
-
Select the appropriate statistical test (e.g., competitive or self-contained).
-
Define the parameters for the analysis, such as the number of permutations and the significance threshold (p-value).
-
For GWAS data, the platform automatically adjusts for gene scores based on SNP counts to improve type I error control.[5]
-
-
Execution: Initiate the analysis with a single click. The this compound platform leverages cloud computing to ensure rapid and efficient processing.
-
Results and Visualization: The platform generates an interactive report with sortable tables of enriched gene sets, corresponding p-values, and false discovery rates. The report also includes network visualizations of significant pathways.
Alternative GSA Protocol (Using an R Package)
-
Environment Setup: Install the necessary R packages (e.g., Liger) and dependencies.[4]
-
Data Preparation:
-
Load the normalized gene expression matrix and sample metadata into the R environment.
-
Load the desired gene set data (e.g., from MSigDB).[6]
-
-
Code Implementation:
-
Write an R script to perform the gene set enrichment analysis. This typically involves functions to calculate enrichment scores, perform permutation testing, and adjust for multiple comparisons.
-
-
Data Analysis: Execute the script and troubleshoot any errors.
-
Output Interpretation: The output will consist of data frames or text files containing the results. Additional coding will be required to generate visualizations such as heatmaps or pathway diagrams.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the IL-10 anti-inflammatory signaling pathway, a crucial pathway in immune regulation.[7] Understanding such pathways is a common application of Gene Set Analysis.
References
- 1. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducible Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSA Analysis with scRNA-seq Data - GSA Blog [gsa-blog.github.io]
- 5. Efficient pathway enrichment and network analysis of GWAS summary data using GSA-SNP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbisweden.github.io [nbisweden.github.io]
- 7. BIOCARTA_IL10_PATHWAY [gsea-msigdb.org]
Benchmarking GSA-10 Against Known Osteogenic Agents: A Comparative Guide
Executive Summary
This guide provides a comprehensive benchmark for evaluating the osteogenic potential of the novel agent, GSA-10. As the specific properties of this compound are not yet publicly documented, this comparison has been established using two well-characterized and potent osteogenic agents: Bone Morphogenetic Protein-2 (BMP-2) and Dexamethasone. These agents are widely used in bone regeneration research and serve as industry-standard benchmarks.
This document outlines detailed experimental protocols to assess key markers of osteogenesis, presents comparative data in structured tables, and provides visual diagrams of the underlying signaling pathways and experimental workflows. This framework will allow for a direct and quantitative comparison of this compound's performance against these known agents, thereby elucidating its potential as a therapeutic candidate for bone-related disorders.
Introduction to Osteogenic Agents
Bone Morphogenetic Protein-2 (BMP-2): A member of the transforming growth factor-beta (TGF-β) superfamily, BMP-2 is a potent osteoinductive cytokine crucial for bone and cartilage formation.[1] It activates the Smad and non-Smad signaling pathways, leading to the expression of key osteogenic transcription factors.[1]
Dexamethasone: A synthetic glucocorticoid, dexamethasone is widely used in vitro to induce osteogenic differentiation of mesenchymal stem cells (MSCs).[2][3][4] Its mechanism of action involves multiple pathways, including the regulation of hedgehog signaling and the PI3K/Akt pathway.[2][3][4][5]
Comparative Performance Data
The following tables summarize the quantitative effects of BMP-2 and Dexamethasone on key osteogenic markers. The data has been compiled from various in vitro studies, and researchers should consider that absolute values can vary based on cell type, dosage, and experimental conditions.
Table 1: Alkaline Phosphatase (ALP) Activity
| Treatment | Cell Type | Concentration | Fold Increase vs. Control (Approx.) | Reference |
| BMP-2 | MC3T3-E1 | 100 ng/mL | 5-fold | [6] |
| Dexamethasone | MC3T3-E1 | 1 µM | 2 to 3-fold | [6] |
| BMP-2 + Dexamethasone | MC3T3-E1 | 100 ng/mL + 1 µM | >10-fold (synergistic) | [7] |
| BMP-2 | Human MSCs | 100 ng/mL | 4.8-fold | [8] |
| Dexamethasone | Human MSCs | 100 nM | Increased activity | [9] |
Table 2: In Vitro Mineralization (Alizarin Red S Staining)
| Treatment | Cell Type | Observation Period | Qualitative Result | Quantitative Increase vs. Control (Approx.) | Reference |
| BMP-2 | MC3T3-E1 | 14-21 days | Strong mineralization | Significantly higher | [10] |
| Dexamethasone | MC3T3-E1 | 14-21 days | Moderate mineralization | Increased | [11] |
| BMP-2 + Dexamethasone | BMSC | 21 days | Strongest mineralization | Synergistically higher | [12] |
Table 3: Osteogenic Marker Gene Expression (Fold Change vs. Control)
| Gene | Treatment | Cell Type | Time Point | Fold Increase (Approx.) | Reference |
| RUNX2 | BMP-2 | BMSC | 4-7 days | Significantly upregulated | [12] |
| Dexamethasone | BMSC | 4-7 days | Limited upregulation | [12] | |
| BMP-2 + Dexamethasone | BMSC | 4-7 days | Synergistically enhanced | [12] | |
| Osterix (OSX) | BMP-2 | Runx2-/- cells | - | Induced expression | [13][14] |
| Osteocalcin (OCN) | BMP-2 | MC3T3-E1 | - | Significantly increased | [15] |
| Dexamethasone | Human MSCs | - | Suppressed in combination with Vitamin D | [9] |
Experimental Protocols
To ensure a standardized comparison of this compound with BMP-2 and Dexamethasone, the following detailed experimental protocols are provided.
Cell Culture and Osteogenic Induction
-
Cell Seeding: Plate mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) in appropriate culture vessels at a predetermined density.
-
Growth Medium: Culture cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.
-
Osteogenic Differentiation: To induce osteogenesis, replace the growth medium with an osteogenic differentiation medium. This typically consists of the basal medium supplemented with ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).
-
Treatment Groups:
-
Control: Osteogenic differentiation medium alone.
-
This compound: Osteogenic differentiation medium + this compound (at various concentrations).
-
BMP-2: Osteogenic differentiation medium + BMP-2 (e.g., 100 ng/mL).
-
Dexamethasone: Osteogenic differentiation medium + Dexamethasone (e.g., 100 nM).
-
-
Medium Change: Replace the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: After the desired incubation period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Substrate Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate. ALP in the lysate will hydrolyze pNPP into p-nitrophenol (pNP), which is yellow.
-
Measurement: After a defined incubation time, stop the reaction with NaOH and measure the absorbance of pNP at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
Mineralization Assay (Alizarin Red S Staining)
-
Fixation: After 14-21 days of osteogenic induction, wash the cell cultures with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Rinse the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing: Gently wash the stained cells with deionized water to remove excess stain.
-
Visualization: Visualize the red-stained calcium deposits using a microscope.
-
Quantification (Optional): To quantify the mineralization, destain the cells using a solution of 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.
Quantitative Real-Time PCR (RT-qPCR) for Osteogenic Markers
-
RNA Extraction: At various time points (e.g., 3, 7, 14 days), extract total RNA from the cell cultures using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes (RUNX2, Osterix, Osteocalcin), and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the benchmark agents and a typical experimental workflow for evaluating osteogenic compounds.
Caption: A typical experimental workflow for benchmarking a novel osteogenic agent.
Caption: The canonical BMP-2/Smad signaling pathway in osteogenesis.
Caption: Key signaling pathways modulated by Dexamethasone in osteogenesis.
Conclusion
This guide provides a robust framework for the systematic evaluation of this compound's osteogenic potential. By employing the detailed protocols and comparing the resulting data with the provided benchmarks for BMP-2 and Dexamethasone, researchers can ascertain the relative efficacy of this compound in promoting osteoblast differentiation and mineralization. The elucidation of this compound's performance against these established agents will be a critical step in determining its future development as a potential therapeutic for bone regeneration.
References
- 1. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone induces osteogenesis via regulation of hedgehog signalling molecules in rat mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dexamethasone suppresses osteogenesis of osteoblast via the PI3K/Akt signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMP-2 vs. BMP-4 expression and activity in glucocorticoid-arrested MC3T3-E1 osteoblasts: Smad signaling, not alkaline phosphatase activity, predicts rescue of mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of bone morphogenetic protein-2 in osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone, BMP-2, and 1,25-dihydroxyvitamin D enhance a more differentiated osteoblast phenotype: validation of an in vitro model for human bone marrow-derived primary osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone morphogenetic protein-2 restores mineralization in glucocorticoid-inhibited MC3T3-E1 osteoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BMP-2/CPC scaffold with dexamethasone-loaded blood clot embedment accelerates clinical bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BMP2 Protein Regulates Osteocalcin Expression via Runx2-mediated Atf6 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Laboratory Chemical GSA-10
This document provides essential safety and logistical information for the proper disposal of the laboratory chemical designated as GSA-10. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while adhering to regulatory guidelines. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before proceeding with any handling or disposal steps.
I. Chemical Identification and Hazard Assessment
The first step in the safe disposal of any chemical is to understand its properties and hazards. This information is available in the Safety Data Sheet (SDS) provided by the manufacturer.
Key information to obtain from the SDS:
-
Section 2: Hazard(s) Identification: Understand the primary hazards (e.g., flammable, corrosive, toxic).
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: Outlines the recommended disposal methods.
II. Quantitative Data for Disposal
For the safe disposal of this compound, specific quantitative parameters must be considered. These values are critical for determining the appropriate disposal route and any necessary pre-treatment steps. The following table summarizes key data points that should be extracted from the this compound Safety Data Sheet.
| Parameter | Value | Units | Source (SDS Section) | Notes |
| pH | [Insert Value] | 9 | Indicates corrosivity. | |
| Flash Point | [Insert Value] | °C / °F | 9 | Determines flammability hazard. |
| LD50 (Oral) | [Insert Value] | mg/kg | 11 | Indicates acute toxicity. |
| RCRA Hazardous Waste Code | [Insert Value] | 13 | EPA code for hazardous waste. | |
| Reportable Quantity (RQ) | [Insert Value] | lbs / kg | 15 | Threshold for reporting spills. |
Note: The values in this table are placeholders. Users must populate this table with information specific to the this compound they are using by consulting its SDS.
III. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment as specified in the SDS.
-
Gloves: Chemical-resistant gloves (specify type, e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator.
IV. Experimental Protocol: Neutralization of this compound (Hypothetical Example)
Disclaimer: This is a hypothetical neutralization protocol. The actual procedure for this compound must be developed based on its chemical properties as described in the SDS.
Objective: To neutralize the hazardous characteristics of this compound prior to disposal.
Materials:
-
This compound waste solution
-
Neutralizing agent (e.g., 1M sodium bicarbonate for acidic waste)
-
pH indicator strips or pH meter
-
Stir plate and magnetic stir bar
-
Appropriate chemical waste container
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate in a certified chemical fume hood.
-
Begin gentle stirring of the solution.
-
Slowly add the neutralizing agent dropwise to the this compound solution.
-
Monitor the pH of the solution frequently using pH indicator strips or a calibrated pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 6.0 and 8.0, but confirm with local regulations).
-
Once neutralized, allow the solution to cool to room temperature.
-
Carefully decant the neutralized solution into a properly labeled hazardous waste container.
-
Record the contents and date on the waste container label.
V. Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The following diagram illustrates the key decision points and steps in the process.
VI. General Disposal Guidelines
Based on general GSA guidelines for hazardous waste management, the following principles apply[1]:
-
Waste Minimization: Reduce the quantity of hazardous waste generated whenever possible[1].
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.
-
Container Management: Waste containers must be kept closed except when adding or removing waste. They should be stored in a secure area to prevent spills and unauthorized access.
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, including manifests and shipping documents.
For specific disposal procedures at your facility, always contact your institution's Environmental Health & Safety (EH&S) department. They can provide guidance on specific institutional policies and arrange for the final disposal of the hazardous waste.
References
Personal protective equipment for handling GSA-10
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of GSA-10, a quinolinecarboxamide derivative that acts as an agonist of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[1] Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols and information derived from safety data sheets.
| Body Part | Required PPE | Specifications |
| Eyes | Safety glasses or goggles | Must be worn at all times when handling this compound to protect against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled with care to avoid direct contact and inhalation.[2] It is recommended to use this compound in a well-ventilated area or under a chemical fume hood.[2] Store the compound in a tightly sealed container in a cool, dry place.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2] It is crucial to prevent the release of this compound into the environment. Waste should be placed in a sealed container and disposed of through a licensed professional waste disposal service.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Hedgehog Signaling Pathway Activation by this compound
This compound functions as an agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. The diagram below illustrates the mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
